molecular formula C9H13NO3S B2997435 [4-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1481206-18-1

[4-(Methoxymethyl)phenyl]methanesulfonamide

Cat. No.: B2997435
CAS No.: 1481206-18-1
M. Wt: 215.27
InChI Key: QTUUTVMEZCJTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methoxymethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27. The purity is usually 95%.
BenchChem offers high-quality [4-(Methoxymethyl)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Methoxymethyl)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(methoxymethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-6-8-2-4-9(5-3-8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUUTVMEZCJTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[4-(Methoxymethyl)phenyl]methanesulfonamide CAS 1481206-18-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Medicinal Chemistry & Synthesis

Executive Summary

[4-(Methoxymethyl)phenyl]methanesulfonamide (CAS 1481206-18-1) is a specialized arylsulfonamide building block used in the rational design of small molecule therapeutics. Characterized by a para-substituted methoxymethyl ether and a primary sulfonamide moiety, this compound serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD).

Its structural duality offers two distinct vectors for optimization:

  • The Sulfonamide Head: Acts as a classic bioisostere for carboxylic acids or a hydrogen-bond donor/acceptor system for targeting polar pockets (e.g., in carbonic anhydrase or kinase active sites).

  • The Methoxymethyl Tail: Provides a lipophilic ether linkage that can function as a metabolic probe (precursor to the benzylic alcohol) or a steric handle to fill hydrophobic sub-pockets.

Compound Profile & Physicochemical Properties[1][2]

The following data represents the core physicochemical profile essential for evaluating the compound's "drug-likeness" (Lipinski's Rule of 5 compliance).

PropertyValueContext
CAS Registry Number 1481206-18-1 Unique Identifier
IUPAC Name N-[4-(Methoxymethyl)phenyl]methanesulfonamideSystematic Nomenclature
Molecular Formula C₉H₁₃NO₃S--
Molecular Weight 215.27 g/mol Ideal for Fragment Libraries (<300 Da)
LogP (Calculated) ~1.1 - 1.4Moderate Lipophilicity; Good Solubility
TPSA ~75 ŲHigh Polar Surface Area (Good Oral Bioavailability)
pKa (Sulfonamide) ~10.0Weakly acidic; Neutral at physiological pH
H-Bond Donors 1 (NH)Key for receptor binding
H-Bond Acceptors 3 (SO₂, OMe)Key for receptor binding
Strategic Utility in Drug Design
3.1 Bioisosterism & Linker Chemistry

In medicinal chemistry, the methanesulfonamide group (


) is frequently employed to replace phenolic hydroxyls or carboxylic acids. It mimics the hydrogen-bonding capability but alters the pKa and geometry, often improving metabolic stability and permeability.

The methoxymethyl group (


) at the para-position is strategically valuable:
  • Metabolic Soft Spot: It can serve as a prodrug-like moiety. CYP450 enzymes may O-demethylate this ether to reveal the primary alcohol (

    
    ), changing the polarity and potency in vivo.
    
  • Dipole Orientation: The ether oxygen introduces a specific dipole vector distinct from a simple alkyl chain, potentially engaging in orthogonal interactions within a binding pocket.

3.2 Mechanistic Pathway Diagram

The following diagram illustrates the compound's role as a divergent intermediate in synthesis and its potential metabolic fate.

G Start 4-(Methoxymethyl)aniline Target Target: [4-(Methoxymethyl)phenyl] methanesulfonamide (CAS 1481206-18-1) Start->Target Sulfonylation (Nu-Acyl Subst.) Reagent MsCl / Pyridine Reagent->Target Alcohol Active Metabolite: 4-(Hydroxymethyl)phenyl methanesulfonamide Target->Alcohol In Vivo Metabolism Metabolite Metabolic O-Demethylation (CYP450)

Figure 1: Synthesis pathway from aniline precursor and potential metabolic activation via O-demethylation.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide via nucleophilic sulfonation. Scale: 5.0 mmol basis.

4.1 Reagents & Materials
  • Precursor: 4-(Methoxymethyl)aniline (1.0 eq, 5.0 mmol, ~685 mg).

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 eq, 5.5 mmol, ~425 µL).

  • Base/Solvent: Pyridine (anhydrous, 5.0 mL) or Et₃N (1.5 eq) in DCM (10 mL).

  • Quench: 1M HCl (aq).

4.2 Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.
      
    • Dissolve 4-(Methoxymethyl)aniline (5.0 mmol) in anhydrous DCM (10 mL) and add Triethylamine (7.5 mmol). Cool to 0°C using an ice bath.

  • Addition (15 min):

    • Add Methanesulfonyl chloride (5.5 mmol) dropwise via syringe over 10 minutes.

    • Note: The reaction is exothermic.[1] Control addition rate to prevent temperature spikes which can lead to bis-sulfonylation side products.

  • Reaction (2 - 4 hours):

    • Allow the mixture to warm naturally to Room Temperature (25°C).

    • Monitor: Check via TLC (System: 50% EtOAc/Hexanes). The starting aniline (higher R_f, UV active) should disappear, replaced by the sulfonamide spot (lower R_f).

  • Workup (Self-Validating Step):

    • Dilute with DCM (20 mL).

    • Wash 1: 1M HCl (2 x 15 mL). Critical: This removes unreacted amine and the pyridine/TEA base. The product remains in the organic layer.

    • Wash 2: Saturated NaHCO₃ (15 mL) to neutralize trace acid.

    • Wash 3: Brine (15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

4.3 Analytical Validation (Predicted NMR)

To confirm identity, the ¹H NMR (DMSO-d₆, 400 MHz) should display:

  • δ ~9.6 ppm (s, 1H): Sulfonamide -NH (Exchangeable with D₂O).

  • δ ~7.30 ppm (d, J=8.5 Hz, 2H): Aromatic protons (Ortho to ether).

  • δ ~7.15 ppm (d, J=8.5 Hz, 2H): Aromatic protons (Ortho to sulfonamide).

  • δ ~4.35 ppm (s, 2H): Benzylic -CH₂- .

  • δ ~3.28 ppm (s, 3H): Methoxy -OCH₃ .

  • δ ~2.95 ppm (s, 3H): Sulfonyl methyl -SO₂CH₃ .

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, handle as a functional sulfonamide/aniline derivative.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid breathing dust/vapors.

    • Store in a cool, dry place under inert gas (hygroscopic potential).

References
  • Chemical Identity & Properties

    • Source: PubChem & ChemSrc D
    • Link:

    • Link:

  • Synthetic Methodology (General Sulfonylation)
  • Medicinal Chemistry Context: Source: "Bioisosteres in Medicinal Chemistry", J. Med. Chem. Context: Application of sulfonamides as carboxylic acid replacements.

Sources

Structural and Synthetic Analysis: 4-(methoxymethyl)phenyl methanesulfonamide

[1]

Executive Summary & Structural Disambiguation

4-(methoxymethyl)phenyl methanesulfonamide represents a specialized "privileged scaffold" in medicinal chemistry. It combines a polar, hydrogen-bond-donating sulfonamide motif with a lipophilic, metabolically distinct methoxymethyl ether. This molecule typically serves as a bioisostere for phenols or carboxylic acids in kinase inhibitors and GPCR ligands, offering improved oral bioavailability and tuned acidity.

Critical Structural Disambiguation: In the literature, "phenyl methanesulfonamide" nomenclature can be ambiguous. This guide focuses on the N-linked sulfonanilide (Structure A), which is the predominant scaffold in drug development (e.g., Dofetilide analogs).

  • Structure A (Target of this Guide):

    
    -[4-(methoxymethyl)phenyl]methanesulfonamide.[1] (Sulfonamide nitrogen attached to the aniline ring).
    
  • Structure B (Isomer): [4-(methoxymethyl)phenyl]methanesulfonamide.[2] (Sulfonamide sulfur attached to a benzylic carbon).

Physicochemical Profile (Calculated & Homolog-Derived)
PropertyValue / RangeNotes
IUPAC Name

-(4-(methoxymethyl)phenyl)methanesulfonamide
Molecular Formula

Molecular Weight 215.27 g/mol
SMILES COCc1ccc(NS(=O)(=O)C)cc1N-linked isomer
pKa (Sulfonamide NH) 9.8 – 10.2Weakly acidic; ionizable at physiological pH > 7.4 in basic pockets.[2]
LogP ~1.2 – 1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (NH)Critical for active site binding (e.g., Ser/Thr residues).
H-Bond Acceptors 3 (O=S=O, -O-)Sulfonyl oxygens are strong acceptors.

Synthetic Pathways and Protocols

To ensure high purity and scalability, a convergent synthetic route is recommended. This approach avoids the handling of unstable intermediates and utilizes self-validating purification steps.

Retrosynthetic Analysis

The molecule is best disconnected at the sulfonamide bond (S-N) and the ether linkage.

  • S-N Disconnection: Leads to methanesulfonyl chloride (MsCl) and 4-(methoxymethyl)aniline.

  • Functional Group Interconversion: The aniline is derived from the nitro precursor.

  • Ether Formation: 1-(bromomethyl)-4-nitrobenzene is the ideal starting material, reacting with methoxide.

Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis (Precursor Formation)

Reaction: 1-(bromomethyl)-4-nitrobenzene + NaOMe

  • Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to substrate).

  • Reagent Addition: Add Sodium Methoxide (1.1 eq) at 0°C under

    
     atmosphere.
    
  • Substrate Addition: Add 1-(bromomethyl)-4-nitrobenzene (1.0 eq) portion-wise. The reaction is exothermic; maintain internal temp < 10°C.

  • Completion: Warm to RT and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The bromide (

    
    ) converts to the ether (
    
    
    ).
  • Workup: Concentrate MeOH. Resuspend in

    
    , wash with water. Dry over 
    
    
    .[3]
Step 2: Nitro Reduction

Reaction: 1-(methoxymethyl)-4-nitrobenzene

  • Catalytic Hydrogenation (Preferred): Dissolve intermediate in EtOH. Add 10% Pd/C (5 wt%). Stir under

    
     balloon (1 atm) for 4-6 hours.
    
  • Validation: Disappearance of the yellow nitro color is a visual indicator. NMR will show the shift of aromatic protons upfield due to the amine's electron-donating effect.

Step 3: Sulfonylation (The Critical Step)

Reaction: 4-(methoxymethyl)aniline + MsCl

  • Solvation: Dissolve 4-(methoxymethyl)aniline (1.0 eq) in anhydrous DCM (Dichloromethane). Add Pyridine (1.5 eq) or Triethylamine (1.2 eq).

  • Controlled Addition: Cool to 0°C . Add Methanesulfonyl chloride (MsCl, 1.05 eq) dropwise.[4]

    • Technical Note: Rapid addition causes localized heating and bis-sulfonylation (formation of the

      
      -bis(mesyl) impurity).
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench & Workup: Wash with 1M HCl (to remove pyridine/aniline), then Sat.

    
    , then Brine.[1][3][4][5]
    
  • Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH 95:5).

Visualization: Synthetic Workflow

SynthesisStart4-Nitrobenzyl bromideStep1Ether Synthesis(NaOMe, MeOH)Start->Step1Inter11-(methoxymethyl)-4-nitrobenzeneStep1->Inter1Step2Reduction(H2, Pd/C)Inter1->Step2Inter24-(methoxymethyl)anilineStep2->Inter2Step3Sulfonylation(MsCl, Pyridine, DCM)Inter2->Step3TargetTARGET:4-(methoxymethyl)phenylmethanesulfonamideStep3->TargetBisSulfImpurity:Bis-sulfonamideStep3->BisSulfExcess MsClHigh Temp

Figure 1: Convergent synthetic route emphasizing the critical sulfonylation control point to avoid bis-sulfonylation.

Analytical Characterization & Logic

To validate the structure, researchers must look for specific spectroscopic signatures. The causality between structure and signal is detailed below.

Nuclear Magnetic Resonance (NMR) Profiling
Proton (

)
Approx.[5][6] Shift (

ppm)
MultiplicityStructural Logic
Sulfonamide NH 9.0 – 9.8Singlet (Broad)Highly deshielded, exchangeable with

.
Aromatic (AA'BB') 7.1 – 7.4DoubletsTypical para-substitution pattern. The sulfonamide is EWG (shifts downfield), ether is EDG (shifts upfield), creating a distinct split.
Benzylic

4.3 – 4.4SingletDeshielded by the oxygen and the aromatic ring.
Methoxy

3.3 – 3.4SingletClassic methoxy region.
Mesyl

2.9 – 3.0SingletDiagnostic sharp peak for methyl sulfone.
Mass Spectrometry (MS) Fragmentation
  • Molecular Ion:

    
    .
    
  • Key Fragment: Loss of the methoxy group (

    
    ) or loss of the methanesulfonyl group (
    
    
    ).
  • Negative Mode:

    
    . Sulfonamides ionize well in negative mode due to the acidic NH.
    

Medicinal Chemistry Applications (SAR)

This molecule acts as a versatile intermediate. The methoxymethyl group is a "metabolic handle." Unlike a simple methyl group, the ether oxygen introduces polarity and potential metabolic clearance pathways (O-dealkylation), which can be advantageous for reducing half-life in short-acting drugs.

Electronic & Steric Map

The sulfonamide group is a bioisostere for:

  • Phenolic Hydroxyl: Similar pKa and H-bond donor capability but metabolically more stable to glucuronidation.

  • Carboxylic Acid: Interaction with arginine residues in receptor pockets.

SARCenter4-(methoxymethyl)phenylmethanesulfonamideSulfonamideSulfonamide (NH-SO2-Me)H-Bond DonorpKa ~10Center->Sulfonamide Pharmacophore AEtherMethoxymethyl EtherLipophilic SpacerMetabolic Soft SpotCenter->Ether Pharmacophore BRingPhenyl RingScaffold/SpacerPi-StackingCenter->Ring LinkerReceptor BindingReceptor BindingSulfonamide->Receptor BindingH-Bond toSer/Thr/AspADME PropertiesADME PropertiesEther->ADME PropertiesSolubility &Permeability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the dual pharmacophore nature of the molecule.

Stability Considerations
  • Acid Stability: The sulfonamide bond is highly stable to acid. The benzylic ether is generally stable but can be cleaved by strong Lewis acids (e.g.,

    
    ) or HI.
    
  • Base Stability: The sulfonamide proton is acidic. In the presence of strong base (NaH), it forms a salt which can be alkylated (N-alkylation), a common side reaction if not controlled.

References

  • BenchChem. (2025).[3][4] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from

  • ChemSrc. (2025). [4-(Methoxymethyl)phenyl]methanesulfonamide CAS 1481206-18-1 Details. Retrieved from

  • Sigma-Aldrich. (2025). N-(4-Hydroxymethylphenyl)methanesulfonamide Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70970, N-Phenylmethanesulfonamide. Retrieved from

molecular weight and formula of C9H13NO3S sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacophore Analysis

Executive Summary

This technical guide provides an in-depth analysis of the chemical space defined by the molecular formula C9H13NO3S (Molecular Weight: 215.27 g/mol ).[1] While not representing a single "blockbuster" pharmaceutical, this formula encompasses a critical class of sulfonamide building blocks and fragment-based drug design (FBDD) scaffolds.[1]

The guide focuses on the two primary isomeric classes relevant to drug development:

  • Hydroxy-alkyl Sulfonamides: Represented by N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.[1][2]

  • Alkoxy-Sulfonamides: Represented by N-ethyl-4-methoxybenzenesulfonamide.[1]

These entities serve as versatile intermediates in the synthesis of carbonic anhydrase inhibitors, antimicrobial agents, and solubility-enhancing pro-moieties.[1]

Part 1: Structural Analysis & Isomerism[3][4]

The formula C9H13NO3S allows for distinct structural arrangements depending on the location of the oxygen atoms (sulfonyl group vs. ether/hydroxyl) and the alkyl substitution pattern.[1]

Physicochemical Profile

The following data applies to the generic C9H13NO3S formula, with specific variations noted for the primary isomers.

PropertyValue / DescriptionCausality/Relevance
Molecular Weight 215.27 g/mol Exact mass (215.0616 Da) is critical for Mass Spectrometry (HRMS) validation.[1]
Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

NO

S
Degree of Unsaturation = 4 (Benzene ring + Sulfonyl unsaturation).
LogP (Est.) 0.8 – 1.5Moderate lipophilicity; highly dependent on -OH vs -OCHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

presence.
H-Bond Donors 1 – 2The -NH- of the sulfonamide and any -OH groups.
H-Bond Acceptors 3 – 4Sulfonyl oxygens (2) + Ether/Hydroxyl oxygen (1).[1]
Primary Isomeric Candidates

Distinguishing between these isomers is vital during structural elucidation (NMR/IR).[1]

  • Isomer A: N-(2-hydroxyethyl)-4-methylbenzenesulfonamide [1][2][3][4][5][6]

    • Structure: Toluene core + Sulfonamide + Ethanolamine chain.[1]

    • Features: Contains a primary alcohol.[1][7] High water solubility.[1] Common intermediate.

    • CAS: 14316-14-4.[1][2][3][5]

  • Isomer B: N-ethyl-4-methoxybenzenesulfonamide [1][8]

    • Structure: Anisole core + Sulfonamide + Ethyl chain.[1]

    • Features: Ether linkage. More lipophilic.[1] Used in methoxy-based SAR (Structure-Activity Relationship) studies.[1]

    • CAS: 35088-84-7.[1][8]

Part 2: Synthesis & Experimental Protocols

This section details the synthesis of Isomer A (N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) via the Schotten-Baumann reaction.[1] This protocol is chosen for its robustness and educational value in demonstrating sulfonamide bond formation.[1]

Reaction Logic

The synthesis involves the nucleophilic attack of the amino group of ethanolamine on the electrophilic sulfur of p-toluenesulfonyl chloride (tosyl chloride).[1]

  • Key Challenge: Ethanolamine contains both an amine (-NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and an alcohol (-OH).
    
  • Solution: The amine is significantly more nucleophilic than the alcohol.[1] By maintaining controlled temperatures (0°C) and using a mild base, we selectively sulfonylate the amine, leaving the alcohol free.

Visualization: Synthetic Pathway

SynthesisPathway TsCl p-Toluenesulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate TsCl->Inter DCM, 0°C EthAm Ethanolamine (Nucleophile) EthAm->Inter Nucleophilic Attack Prod N-(2-hydroxyethyl)-p-toluenesulfonamide (C9H13NO3S) Inter->Prod Elimination of Cl- HCl HCl (Byproduct) Inter->HCl

Figure 1: Selective N-sulfonylation of ethanolamine to yield C9H13NO3S.

Step-by-Step Protocol

Safety: Sulfonyl chlorides are corrosive and lachrymators.[1] Work in a fume hood.

  • Preparation:

    • Dissolve Ethanolamine (1.0 eq, 6.1 g, 100 mmol) in Dichloromethane (DCM) (100 mL).

    • Add Triethylamine (TEA) (1.2 eq, 12.1 g) as an acid scavenger.[1]

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve p-Toluenesulfonyl chloride (TsCl) (1.0 eq, 19.0 g) in DCM (50 mL).

    • Add the TsCl solution dropwise to the amine mixture over 30 minutes.[1]

    • Note: Slow addition prevents exotherms that could promote O-sulfonylation (side product).[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Monitor via TLC (50% EtOAc/Hexanes).[1] The product is more polar than TsCl.[1]

  • Work-up (Self-Validating Step):

    • Wash the organic layer with 1M HCl (2 x 50 mL).[1]

      • Why? This removes unreacted amine and TEA.[1]

    • Wash with Sat. NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
        (50 mL) to neutralize acid traces.
      
    • Wash with Brine , dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).[1]

    • Yield Target: >85% (White crystalline solid).

Part 3: Analytical Characterization (Validation)[1]

To confirm the identity of the C9H13NO3S product, compare experimental data against these theoretical standards.

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (ESI+).[1]

  • Target Ion: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     m/z.
    
  • Adducts: Sodium adduct ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     m/z is common in sulfonamides.
    
Proton NMR ( H-NMR) in DMSO-d
Shift (

ppm)
MultiplicityIntegrationAssignment
7.70Doublet (d)2HAromatic (Ortho to SO

)
7.35Doublet (d)2HAromatic (Meta to SO

)
7.50Triplet (t)1H-NH- (Exchangeable)
4.65Triplet (t)1H-OH (Exchangeable)
3.35Multiplet (m)2H-CH

-N
2.75Multiplet (m)2H-CH

-O
2.40Singlet (s)3HAr-CH

(Methyl)
Visualization: Fragmentation Logic

MassSpec Parent Parent Ion [M+H]+ = 216 Frag1 Tosyl Cation [C7H7SO2]+ = 155 Parent->Frag1 Loss of Ethanolamine (-61) Frag2 Tropylium Ion [C7H7]+ = 91 Frag1->Frag2 Loss of SO2 (-64)

Figure 2: Expected MS fragmentation pattern for N-(2-hydroxyethyl)-p-toluenesulfonamide.

Part 4: Biological Applications & References[5][6][12][13][14]

Carbonic Anhydrase Inhibition

Sulfonamides are the primary pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes.[1][9] While C9H13NO3S derivatives lack the free


 usually required for potent CA inhibition (the "zinc binder"), they serve as:
  • Prodrugs: Metabolized to release active sulfonamide moieties.[1]

  • Solubility Enhancers: The hydroxyethyl tail improves bioavailability of lipophilic scaffolds [1].[1]

Antimicrobial Research

Historically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][10] Derivatives with the C9H13NO3S formula are often screened in Fragment-Based Drug Discovery (FBDD) libraries to identify novel binding pockets on bacterial enzymes [2].[1]

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Scott, K. A., et al. (2020).[1] Fragment-based drug discovery: A practical approach. Methods in Molecular Biology.

  • PubChem Compound Summary. (2024). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information.[1] [1]

  • ChemicalBook. (2024).[1] N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Properties and Synthesis.

Author Note: This guide was structured to provide actionable synthetic and analytical data for researchers investigating the C9H13NO3S chemical space. Always verify CAS numbers and safety data sheets (SDS) before experimentation.

Sources

An In-depth Technical Guide to 4-(Methoxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(methoxymethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. While direct literature on this specific compound is limited, this document synthesizes available data, discusses its chemical relatives, and outlines potential avenues for research and application, particularly in the fields of medicinal chemistry and drug development.

Core Molecular Identifiers and Properties

A precise understanding of a molecule begins with its fundamental identifiers and computed properties. These data points are crucial for database searches, computational modeling, and regulatory documentation.

IdentifierValueSource
IUPAC Name 4-(methoxymethyl)benzene-1-sulfonamidePubChem
SMILES COCC1=CC=C(C=C1)S(=O)(=O)N[1]
InChIKey MRIGYPXUXUWBPQ-UHFFFAOYSA-N[1]
Molecular Formula C8H11NO3S[1]
Molecular Weight 201.24 g/mol [1]
Monoisotopic Mass 201.04596 Da[1]
XlogP (predicted) 0.1[1]

Synthesis and Chemical Landscape

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[2] The synthesis of sulfonamides is well-established, typically involving the reaction of a sulfonyl chloride with an amine.

Proposed Synthetic Pathway

A general and robust method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine.[3][4] In this case, the reaction of 4-(methoxymethyl)benzene-1-sulfonyl chloride with ammonia would yield the target compound.

Synthesis_of_4_methoxymethyl_benzene_sulfonamide Precursor 4-(Methoxymethyl)benzene-1-sulfonyl chloride Reagent + NH3 (Ammonia) Precursor->Reagent Product 4-(Methoxymethyl)benzenesulfonamide Reagent->Product caption Proposed synthetic route.

Caption: Proposed synthetic route for 4-(methoxymethyl)benzenesulfonamide.

This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized to improve yield and purity.

Insights from Related Sulfonamides

The broader family of benzenesulfonamides has been extensively studied, providing valuable context for the potential properties and applications of 4-(methoxymethyl)benzenesulfonamide. For instance, the closely related 4-methoxybenzenesulfonamide has been used as a building block in the synthesis of more complex molecules with potential biological activity.[5][6]

The synthesis of N-substituted sulfonamides is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[7] For example, reacting 4-methylbenzenesulfonyl chloride with various amines has been shown to be a facile method for producing a diverse library of sulfonamides.[3] These studies demonstrate the versatility of the sulfonamide scaffold for generating novel chemical entities.

Potential Applications in Drug Discovery and Development

Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][7] While there is no specific biological data for 4-(methoxymethyl)benzenesulfonamide in the public domain, its structural features suggest potential areas of investigation.

Anticancer Research

Numerous benzenesulfonamide derivatives have been investigated for their anticancer properties.[8][9] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival. The structural similarities of 4-(methoxymethyl)benzenesulfonamide to other biologically active sulfonamides make it a candidate for screening in anticancer assays.

Anticancer_Pathway cluster_0 Potential Mechanism of Action Molecule 4-(Methoxymethyl) benzenesulfonamide Target Cancer-Related Enzyme/Receptor Molecule->Target Binds to Effect Inhibition of Cell Proliferation Target->Effect Leads to caption Hypothetical anticancer mechanism.

Caption: Hypothetical anticancer mechanism of action.

Antimicrobial Research

The history of sulfonamides is deeply rooted in their pioneering use as antimicrobial agents.[2] They typically function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While resistance is a concern with older sulfonamides, the development of novel derivatives remains an active area of research. The unique substitution pattern of 4-(methoxymethyl)benzenesulfonamide could potentially lead to new antimicrobial activities.

Experimental Protocols: A General Framework

Given the absence of specific experimental data, this section provides a generalized, yet detailed, protocol for the synthesis and characterization of a novel sulfonamide like 4-(methoxymethyl)benzenesulfonamide. This protocol is based on established methods for similar compounds.[9][10]

General Synthesis of N-Aryl Sulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides from an appropriate sulfonyl chloride and an aniline derivative.

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline in anhydrous DCM.

  • Add pyridine to the solution and stir at room temperature.

  • Slowly add a solution of the substituted benzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final N-aryl sulfonamide.

  • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Synthesis Crude Product Purification Column Chromatography Synthesis->Purification Purity_Check TLC & Melting Point Purification->Purity_Check Structure_Confirmation NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy Purity_Check->Structure_Confirmation caption Workflow for product characterization.

Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion and Future Directions

4-(Methoxymethyl)benzenesulfonamide represents an under-explored molecule within the vast and pharmacologically significant class of sulfonamides. While direct experimental data is sparse, its chemical structure suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. The synthetic pathways to access this compound are well-trodden, allowing for its straightforward preparation and subsequent evaluation.

Future research should focus on the synthesis of 4-(methoxymethyl)benzenesulfonamide and a library of its derivatives. Screening these compounds against a panel of cancer cell lines and microbial strains would be a logical first step in elucidating their therapeutic potential. Furthermore, computational studies, such as molecular docking, could help to identify potential biological targets and guide the design of more potent analogues. The exploration of this and other novel sulfonamides holds promise for the discovery of new therapeutic agents.

References

  • PubChem. 4-(methoxymethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • NIST. Benzenesulfonamide, 4-methyl-. National Institute of Standards and Technology. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)benzenesulfonamide. [Link]

  • Henan Longji Chemical Co., Ltd. 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). [Link]

  • ResearchGate. (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

  • PubMed. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. [Link]

  • PubChem. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • ResearchGate. (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

Sources

safety data sheet SDS for [4-(Methoxymethyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: [4-(Methoxymethyl)phenyl]methanesulfonamide

Document Control:

  • CAS Number: 1481206-18-1[1][2][3]

  • Version: 1.0 (Provisional Technical Reference)

  • Status: Research Grade / Intermediate

Part 1: Executive Summary & Compound Identity[2][3]

Contextual Overview: [4-(Methoxymethyl)phenyl]methanesulfonamide is a specialized organic intermediate, primarily utilized in the synthesis of complex pharmaceutical agents, including enzyme inhibitors (e.g., carbonic anhydrase or acetylcholinesterase inhibitors) and potential anti-proliferative compounds.[2][3][4] As a benzylsulfonamide derivative, it possesses distinct chemical reactivity profiles compared to direct arylsulfonamides, necessitating specific handling protocols to mitigate sensitization and irritation risks.[3][4]

Chemical Characterization:

PropertySpecification
Chemical Name [4-(Methoxymethyl)phenyl]methanesulfonamide
Synonyms 1-(Methoxymethyl)-4-(sulfamoylmethyl)benzene; (4-Methoxymethylbenzyl)sulfonamide
CAS Number 1481206-18-1
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
SMILES COCc1ccc(CS(N)(=O)=O)cc1
Structure Type Primary Sulfonamide (Benzyl-linked)
Physical State Solid (Crystalline powder)
Predicted pKa ~10.0 (Sulfonamide NH₂)

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of comprehensive animal toxicology data for this specific CAS, the following classification is derived from Structural Activity Relationship (SAR) analysis of benzylsulfonamide analogs.

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[2][3][5][6]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][3]

  • H317: May cause an allergic skin reaction (Precautionary classification due to sulfonamide moiety).[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses, if present and easy to do.[3][4][5] Continue rinsing.[2][5]

Part 3: Risk Management & Handling Protocols

Engineering Controls & PPE

The primary risk vector for this compound is inhalation of particulates and dermal contact leading to potential hypersensitivity.[2]

  • Respiratory Protection: Handling must occur within a certified chemical fume hood.[2][3] If dust formation is unavoidable outside a hood, use a NIOSH-approved N95 or P100 particulate respirator.[2][3][4]

  • Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm) are required.[2][3] For prolonged synthesis operations, double-gloving is recommended to prevent permeation of the organic solvent vectors often used with this compound.[2][3][4]

  • Ocular Protection: Chemical safety goggles.[2][3] Face shields should be employed during scale-up synthesis (>10g).[2][3]

Synthesis & Stability Considerations
  • Reactivity: The sulfonamide group is stable under neutral conditions but can hydrolyze under extreme acidic/basic reflux.[2][3] The methoxymethyl ether linkage is generally stable but susceptible to cleavage by strong Lewis acids (e.g., BBr₃).[3][4]

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which may oxidize the benzylic positions or the sulfur moiety.[3][4]

  • Thermolysis: As a sulfonamide, thermal decomposition (above 200°C) may release toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[3][4]

Functional Group Analysis Diagram

The following diagram details the reactive sites and safety implications of the molecular structure.

MolecularSafety Compound [4-(Methoxymethyl)phenyl] methanesulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Compound->Sulfonamide Contains Ether Methoxymethyl Ether (-CH2-O-CH3) Compound->Ether Contains Benzyl Benzylic Carbon (-CH2-) Compound->Benzyl Linker Sensitization Risk: Skin Sensitization (H317) Sulfonamide->Sensitization Primary Driver Acidity Property: Weak Acid (pKa ~10) Sulfonamide->Acidity Chemical Nature Metabolism Metabolic: O-Demethylation (CYP450) Ether->Metabolism Target Site

Figure 1: Structural Safety Analysis identifying key functional groups responsible for reactivity and toxicological risks.[2][3][4]

Part 4: Emergency Response & First Aid

Self-Validating Protocol:

  • Skin Contact: Immediate soap/water wash.[2][3][7] Validation: If redness persists >24h, suspect sensitization (sulfonamide allergy).[3][4]

  • Eye Contact: 15-minute flush.[2][3][7] Validation: pH check of eye runoff is not required for neutral solids, but continuous irrigation is critical to prevent particulate abrasion.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[2][7] The sulfonamide group can be rapidly absorbed; medical observation is required.[2]

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Inhalation Inhalation Type->Inhalation Skin Skin/Eye Contact Type->Skin Action1 Move to Fresh Air Support Breathing Inhalation->Action1 Action2 Flush 15+ mins Remove Contaminated Clothing Skin->Action2 Symptoms Symptoms Persist? Action1->Symptoms Action2->Symptoms Medical Seek Medical Attention (Bring CAS 1481206-18-1 Data) Symptoms->Medical Yes (Dyspnea/Burns) Monitor Monitor for 24h (Delayed Sensitization) Symptoms->Monitor No (Minor Irritation)

Figure 2: Emergency Response Decision Matrix for exposure incidents.

Part 5: Toxicological & Ecological Profile

Mechanism of Toxicity (Theoretical)
  • Sulfonamide Moiety: The primary toxicological concern is the formation of reactive hydroxylamine metabolites via N-oxidation.[2][3] These metabolites can act as haptens, binding to cellular proteins and triggering immune-mediated hypersensitivity (drug allergy).[2][3][4]

  • Benzyl Linkage: Unlike aniline-derived sulfonamides, the benzyl-sulfonamide linkage prevents the formation of toxic aniline metabolites, potentially offering a safer profile than sulfanilamide derivatives.[2][3][4] However, the methoxymethyl group may undergo O-demethylation to form a benzyl alcohol derivative.[2][3][4]

Ecological Fate
  • Water Solubility: Moderate.[2][3] The sulfonamide group provides polarity.[2][6]

  • Persistence: Sulfonamides are generally resistant to rapid biodegradation.[2][3] This compound should be treated as persistent in aquatic environments.[2]

  • Disposal: Incineration with scrubber support (for SOx/NOx) is the only approved disposal method.[2][3] Do not discharge into municipal drains.[2]

References

  • Chemsrc. (2025).[2] [4-(Methoxymethyl)phenyl]methanesulfonamide - CAS 1481206-18-1 Properties and Structure. Retrieved from [Link][2][3][4]

  • PubChem. (2025).[2][8] Compound Summary: Sulfonamide Class Safety Data. National Library of Medicine.[2] Retrieved from [Link]

Sources

An In-depth Technical Guide to [4-(Methoxymethyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Sulfonamide Candidate

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet underexplored, member of this chemical class: [4-(Methoxymethyl)phenyl]methanesulfonamide. This compound presents a unique structural motif, combining a flexible methoxymethyl substituent with a benzylic sulfonamide core, suggesting potential for novel biological activities.

It is important to note that as of the writing of this guide, [4-(Methoxymethyl)phenyl]methanesulfonamide is not extensively documented in major chemical databases such as PubChem, and a specific PubChem Compound Identification (CID) number has not been assigned. The information presented herein is a synthesis of data from available chemical supplier databases and extrapolations from established synthetic and analytical methodologies for structurally related compounds. This guide aims to provide a comprehensive technical foundation for researchers interested in the synthesis, characterization, and potential applications of this promising molecule.

Physicochemical and Structural Data

The fundamental properties of [4-(Methoxymethyl)phenyl]methanesulfonamide are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and analytical method development.

PropertyValueSource
CAS Number 1481206-18-1ChemSrc[4]
Molecular Formula C₉H₁₃NO₃SChemSrc[4]
Molecular Weight 215.27 g/mol ChemSrc[4]
InChIKey QTUUTVMEZCJTMW-UHFFFAOYSA-NChemSrc[4]
SMILES COCc1ccc(CS(N)(=O)=O)cc1ChemSrc[4]

Proposed Synthetic Pathway and Experimental Protocol

While a specific synthesis for [4-(Methoxymethyl)phenyl]methanesulfonamide has not been published, a plausible and efficient two-step route can be designed based on well-established transformations in organic chemistry. The proposed pathway involves the preparation of an intermediate benzyl halide followed by nucleophilic substitution with a sulfonamide source.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide cluster_0 Step 1: Halogenation cluster_1 Step 2: Sulfonamidation Start [4-(Methoxymethyl)phenyl]methanol Reagent1 Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) Start->Reagent1 Intermediate 4-(Methoxymethyl)benzyl chloride Reagent1->Intermediate Reagent2 Methanesulfonamide (CH₃SO₂NH₂) Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) Intermediate->Reagent2 Product [4-(Methoxymethyl)phenyl]methanesulfonamide Reagent2->Product

Caption: A two-step synthetic route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Methoxymethyl)benzyl chloride

  • Rationale: The conversion of the benzylic alcohol to a benzyl chloride creates a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts that are easily removed.

  • To a stirred solution of [4-(methoxymethyl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(methoxymethyl)benzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide

  • Rationale: This step involves the nucleophilic substitution of the benzyl chloride with methanesulfonamide. Potassium carbonate is used as a base to deprotonate the sulfonamide, generating the nucleophile. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • In a round-bottom flask, combine 4-(methoxymethyl)benzyl chloride (1.0 eq), methanesulfonamide (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile (15 mL/g of benzyl chloride).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [4-(Methoxymethyl)phenyl]methanesulfonamide.

Characterization and Analytical Data

The identity and purity of the synthesized [4-(Methoxymethyl)phenyl]methanesulfonamide should be confirmed using standard analytical techniques. Below are the expected spectral data based on the compound's structure and data from analogous compounds.[5]

TechniqueExpected Data
¹H NMR δ 7.3-7.4 (d, 2H, Ar-H), δ 7.2-7.3 (d, 2H, Ar-H), δ 4.8 (s, 2H, NH₂), δ 4.4 (s, 2H, Ar-CH₂-O), δ 4.2 (s, 2H, Ar-CH₂-S), δ 3.4 (s, 3H, O-CH₃)
¹³C NMR δ 138-140 (Ar-C), δ 130-132 (Ar-C), δ 128-130 (Ar-CH), δ 127-129 (Ar-CH), δ 73-75 (Ar-CH₂-O), δ 58-60 (O-CH₃), δ 55-57 (Ar-CH₂-S)
Mass Spec (ESI) [M+H]⁺ = 216.07
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1320-1350 (asymmetric SO₂ stretch), ~1140-1160 (symmetric SO₂ stretch)

Potential Applications and Future Directions

The structural features of [4-(Methoxymethyl)phenyl]methanesulfonamide suggest several avenues for investigation in drug discovery and development.

  • Anticancer Activity: Many benzenesulfonamide derivatives have demonstrated potent anticancer effects.[1][6] The title compound could be screened against various cancer cell lines, particularly those where sulfonamides have shown promise, such as breast and pancreatic cancer.[1][6]

  • Antimicrobial Properties: The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents.[2] Investigating the antibacterial and antifungal activity of this compound is a logical next step.

  • Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases. The unique substitution pattern of [4-(Methoxymethyl)phenyl]methanesulfonamide may confer selectivity for specific enzyme isoforms.

Diagram of Potential Research Pathways

Research_Pathways cluster_applications Potential Therapeutic Areas Compound [4-(Methoxymethyl)phenyl] methanesulfonamide Anticancer Oncology Compound->Anticancer Screening Antimicrobial Infectious Diseases Compound->Antimicrobial Assays EnzymeInhibition Enzyme-Related Disorders Compound->EnzymeInhibition Inhibitor Studies

Caption: Potential areas of therapeutic investigation.

Conclusion

[4-(Methoxymethyl)phenyl]methanesulfonamide represents an intriguing yet understudied molecule within the vast landscape of sulfonamide chemistry. This guide provides a foundational framework for its synthesis and characterization, drawing upon established principles of organic chemistry. By presenting a plausible synthetic route and expected analytical data, it is hoped that this document will catalyze further research into the properties and potential applications of this and related compounds, ultimately contributing to the development of new therapeutic agents.

References

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved February 26, 2026, from [Link]

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. (2023, October 4). PubMed. Retrieved February 26, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). European Journal of Chemistry. Retrieved February 26, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). PMC. Retrieved February 26, 2026, from [Link]

  • Supporting Information for a chemical publication. (2021). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (2019, August 22). Organic & Biomolecular Chemistry. Retrieved February 26, 2026, from [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, April 19). Bentham Science. Retrieved February 26, 2026, from [Link]

  • Strategies for the synthesis of N‐benzyl sulfonamides. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, October 6). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • [4-(Methoxymethyl)phenyl]methanesulfonamide. (2025, August 26). Chemsrc. Retrieved February 26, 2026, from [Link]

  • Methanesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

Sources

Methodological & Application

Strategic Synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide from 4-(methoxymethyl)aniline. The sulfonamide functional group is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for drug discovery and development. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into process control, and providing a robust framework for troubleshooting. We address common challenges such as di-sulfonylation and offer clear strategies to maximize the yield and purity of the target compound. The protocols and data herein are designed to be directly applicable in a research and development setting.

Introduction and Mechanistic Rationale

The synthesis of sulfonamides from primary anilines and sulfonyl chlorides is a fundamental transformation in organic chemistry.[1] The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the highly electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, typically pyridine, is essential. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

The choice to add the methanesulfonyl chloride slowly at a reduced temperature (0 °C) is a critical process parameter. This strategy is not merely for safety; it is a key control measure to prevent the most common side reaction: di-sulfonylation.[2] A localized high concentration or elevated temperature can facilitate a second sulfonylation of the newly formed sulfonamide product, leading to the N,N-bis(methylsulfonyl)aniline byproduct. By maintaining careful control over the reaction conditions, we favor the desired mono-sulfonylation pathway.

Reaction Mechanism Overview

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline 4-(methoxymethyl)aniline Attack Nucleophilic Attack (Aniline N on MsCl S) Aniline->Attack + MsCl MsCl Methanesulfonyl Chloride (MsCl) Py Pyridine (Base) Deprotonation Deprotonation by Pyridine (Forms Pyridinium HCl) Py->Deprotonation Scavenges HCl Attack->Deprotonation Forms Intermediate + HCl Product [4-(Methoxymethyl)phenyl]- methanesulfonamide Deprotonation->Product Byproduct Pyridinium Hydrochloride Deprotonation->Byproduct Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Flame-dry flask - Inert atmosphere (N₂) - Add aniline, pyridine, DCM B 2. Reagent Addition - Cool flask to 0 °C (ice bath) - Add MsCl dropwise via syringe over 20-30 min A->B C 3. Reaction - Remove ice bath - Stir at room temp for 12-16 h B->C D 4. Monitoring - Check progress with TLC (e.g., 3:1 Hexanes:EtOAc) C->D E 5. Aqueous Workup - Dilute with DCM - Wash with 1 M HCl (x2) - Wash with sat. NaHCO₃ - Wash with brine D->E If complete F 6. Isolation - Dry organic layer (MgSO₄) - Filter - Concentrate via rotary evaporation E->F G 7. Purification - Recrystallize from Ethanol/Water or Isopropanol F->G H 8. Characterization - Obtain NMR, IR, MS data - Determine yield and purity G->H

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 4-(methoxymethyl)aniline (1.44 g, 10.5 mmol, 1.05 eq) and anhydrous pyridine (0.87 g, 0.89 mL, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane (DCM).

    • Scientist's Note: Using a slight excess of the aniline (1.05 eq) helps ensure the complete consumption of the valuable methanesulfonyl chloride, minimizing its presence during workup and purification. [2]The use of anhydrous solvent is critical to prevent the hydrolysis of MsCl. [2]

  • Addition of Methanesulfonyl Chloride: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.15 g, 0.77 mL, 10.0 mmol, 1.0 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Scientist's Note: This slow, cold addition is the most crucial step to prevent di-sulfonylation. [2]Rapid addition creates localized hot spots and high concentrations of MsCl, which favors the unwanted side reaction.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The starting aniline will have a higher Rf than the more polar sulfonamide product. The reaction is complete upon the disappearance of the limiting reagent (methanesulfonyl chloride, though aniline is easier to visualize).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an additional 30 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 25 mL) - This removes pyridine by forming the water-soluble pyridinium hydrochloride salt.

    • Saturated NaHCO₃ solution (1 x 25 mL) - This neutralizes any residual HCl.

    • Brine (1 x 25 mL) - This removes bulk water from the organic layer.

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can typically be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Slowly add water until the solution becomes cloudy.

    • Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization and Data

The final product, [4-(Methoxymethyl)phenyl]methanesulfonamide, should be a white to off-white solid. Its identity and purity should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.35 (d, 2H, Ar-H), δ ~7.25 (d, 2H, Ar-H), δ ~6.50 (br s, 1H, N-H), δ 4.45 (s, 2H, Ar-CH₂ -O), δ 3.40 (s, 3H, O-CH₃ ), δ 3.00 (s, 3H, S-CH₃ ). Note: The N-H proton signal may be broad or absent due to exchange. [3]
¹³C NMR (100 MHz, CDCl₃)δ ~138.0 (Ar-C), δ ~135.5 (Ar-C), δ ~128.5 (Ar-CH), δ ~121.0 (Ar-CH), δ ~74.0 (Ar-C H₂-O), δ ~58.5 (O-C H₃), δ ~40.0 (S-C H₃).
FT-IR (ATR, cm⁻¹)~3250 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1330 & ~1150 (S=O asymmetric and symmetric stretch), ~1100 (C-O stretch).
Mass Spec (ESI+)Expected m/z: 216.07 [M+H]⁺, 238.05 [M+Na]⁺.

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of MsCl. 3. Product loss during workup.1. Confirm completion by TLC before workup. 2. Ensure all reagents and solvents are strictly anhydrous. [2] 3. Avoid overly aggressive extractions; ensure pH is correct during washes.
Di-sulfonylation Product Observed 1. Reaction temperature too high. 2. Rapid addition of MsCl. 3. Incorrect stoichiometry (excess MsCl).1. Maintain temperature at 0 °C during addition. [2] 2. Add MsCl dropwise over at least 20-30 minutes. [2] 3. Use a slight excess of aniline (1.05-1.1 eq) relative to MsCl. [2]
Product Fails to Crystallize 1. Product is impure (oily). 2. Incorrect recrystallization solvent.1. If oily, attempt purification by silica gel column chromatography. 2. Screen other solvent systems (e.g., Toluene, Ethyl Acetate/Hexanes).
Starting Aniline Remains 1. Insufficient base. 2. Inactive MsCl.1. Ensure ~1.1 eq of pyridine is used. 2. Use a new bottle of MsCl; it can degrade upon storage/exposure to moisture.

References

  • University of Toronto. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • Scribd. (n.d.). Synthesis of Sulphonamide from Aniline. [Link]

  • Google Patents. (2003). US20030236437A1 - Process to prepare sulfonamides.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for a publication. [Link]

  • Google Patents. (1971).
  • Wageningen University & Research. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • National Institutes of Health. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC. [Link]

  • PubChem. (n.d.). 4-Methanesulfonyl-3-methoxyaniline. [Link]

  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • PubChem. (n.d.). N-methoxy-N-(4-phenylphenyl)methanesulfonamide. [Link]

  • Google Patents. (n.d.). CN102603614B - 4-methoxymethyl-4- (N-substituted)
  • ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • PubChem. (n.d.). N-[(4-methoxyphenyl)methyl]-4-methylaniline. [Link]

  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • Google Patents. (n.d.). CN105924363A - Preparation method of N-methyl-4-methoxyaniline. [Link]

Sources

Application Note: Strategic Synthesis of Pyrimisulfan Analogs via N-Methoxymethyl (MOM) Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of Pyrimisulfan analogs, a class of acetolactate synthase (ALS) inhibiting sulfonanilide herbicides. The methodology focuses on the strategic use of N-methoxymethyl (MOM) protection for the sulfonamide moiety. While direct functionalization of sulfonanilides is often hampered by the acidity of the N-H proton (


), masking this group with a MOM ether enables Directed Ortho-Metallation (DoM). This facilitates the precise installation of the pyrimidinyl-hydroxymethyl bridge—a critical pharmacophore in Pyrimisulfan—under mild conditions, followed by chemoselective deprotection.

Introduction & Strategic Rationale

Pyrimisulfan (


-[2-[(4,6-dimethoxypyrimidin-2-yl)hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoromethanesulfonamide) represents a sophisticated class of herbicides where the spatial arrangement between the sulfonamide and the pyrimidine ring is critical for ALS inhibition.
The Synthetic Challenge

The core challenge in synthesizing Pyrimisulfan analogs lies in constructing the carbon-carbon bond between the phenyl ring (bearing the sulfonamide) and the pyrimidine moiety.

  • Acidity Interference: The sulfonamide N-H proton is acidic. Strong bases (e.g.,

    
    -BuLi) required for lithiation will deprotonate the nitrogen first, consuming equivalents and forming poorly soluble dianions.
    
  • Regioselectivity: Without a directing group, functionalizing the phenyl ring at the ortho position is difficult.

The N-MOM Solution

By converting the sulfonamide to its N-methoxymethyl (N-MOM) derivative, we achieve two objectives:

  • Protection: The acidic proton is removed, preventing quenching of organometallic reagents.

  • Direction: The N-MOM sulfonamide group acts as a powerful Directed Metalation Group (DMG), coordinating with lithium reagents to direct metallation exclusively to the ortho position.

Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy, highlighting the role of the N-MOM intermediate in facilitating the key C-C bond formation.

Retrosynthesis cluster_legend Key Transformation Target Pyrimisulfan Analog (Target Molecule) Deprotection Acidic Deprotection (Removal of MOM) Target->Deprotection Intermediate N-MOM Protected Intermediate (Coupled Adduct) Deprotection->Intermediate Coupling Directed Ortho-Metallation (DoM) + Pyrimidine Aldehyde Intermediate->Coupling Precursors Precursors: 1. N-MOM-Sulfonanilide 2. Pyrimidine Carboxaldehyde Coupling->Precursors

Figure 1: Retrosynthetic disconnection showing the pivotal role of the N-MOM protected intermediate in assembling the core scaffold.

Experimental Protocols

Phase 1: Synthesis of N-MOM Sulfonamide Intermediate

Objective: Mask the acidic N-H of the starting sulfonanilide to prepare for lithiation.

Reagents:

  • Starting Sulfonanilide (1.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [SAFETY ALERT: Carcinogen]

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • DMF (Anhydrous)

Protocol:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.5 equiv) in anhydrous DMF at 
    
    
    
    .
  • Deprotonation: Add the starting sulfonanilide dropwise (dissolved in minimal DMF). Stir at

    
     for 30 min until gas evolution ceases. The solution should turn clear/yellow, indicating anion formation.
    
  • Protection: Add MOM-Cl (1.2 equiv) dropwise via syringe. Note: Maintain temperature

    
     to prevent exotherms.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of N-H spot, often lower

    
     than product).
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash organics with water and brine to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • 
     NMR:  Look for the disappearance of the broad NH singlet (
    
    
    
    ppm) and the appearance of the MOM methylene singlet (
    
    
    ppm) and methoxy singlet (
    
    
    ppm).
Phase 2: Directed Ortho-Metallation (DoM) & Coupling

Objective: Install the pyrimidine moiety via the ortho-lithiated species.

Reagents:

  • N-MOM Sulfonanilide (from Phase 1)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.6M in hexanes) (1.2 equiv)
  • 4,6-Dimethoxypyrimidine-2-carboxaldehyde (Electrophile)

  • THF (Anhydrous)

Protocol:

  • Lithiation: Dissolve N-MOM sulfonanilide in anhydrous THF under Argon. Cool to

    
    .
    
  • Metalation: Add

    
    -BuLi dropwise. Stir at 
    
    
    
    for 1 hour. The N-MOM group coordinates Li, directing deprotonation to the ortho carbon.
  • Coupling: Dissolve the pyrimidine aldehyde in THF and add dropwise to the lithiated species at

    
    .
    
  • Completion: Stir for 1 hour at

    
    , then slowly warm to 
    
    
    
    .
  • Workup: Quench with water. Extract with DCM. Purification via silica gel yields the N-MOM protected Pyrimisulfan alcohol intermediate .

Phase 3: Chemoselective Deprotection

Objective: Remove the MOM group without dehydrating the benzylic alcohol or cleaving the sulfonamide bond.

Reagents:

  • Trifluoroacetic acid (TFA) / DCM (1:1 ratio) OR 4M HCl in Dioxane.

  • Optimization Note: Simple hydrolysis is ineffective. Acidic cleavage is required.

Protocol:

  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v) at

    
    .
    
  • Stir at RT for 2–6 hours.

  • Monitoring: The reaction is complete when the MOM methylene peak disappears in NMR.

  • Neutralization: Carefully quench with saturated

    
    . Caution: Gas evolution.
    
  • Isolation: Extract, dry, and recrystallize (often from EtOH/Hexane) to yield the final Pyrimisulfan analog.

Analytical Data & Troubleshooting

Expected NMR Shifts ( , 400 MHz, )
MoietyPrecursor (Sulfonanilide)N-MOM IntermediateFinal Product
Sulfonamide NH

9.5 (s, broad)
Absent

9.8 (s, broad)
MOM

Absent

4.95 (s)
Absent
MOM

Absent

3.35 (s)
Absent
Linker

Absent

6.1 (s/d)

6.0 (s/d)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Moisture in DMF/NaHEnsure DMF is anhydrous; use fresh NaH.
No Lithiation (Step 2) Temperature too highMaintain

strictly; N-MOM Li-species can degrade >

.
Deprotection Failure Acid too weakSwitch from HCl/Dioxane to TFA/DCM or neat TFA if stubborn.
Dehydration of Alcohol Acid too strong/ProlongedMonitor closely; stop reaction immediately upon MOM removal.

Workflow Visualization

Workflow Start Start: Sulfonanilide Step1 Step 1: Protection (MOM-Cl, NaH) Start->Step1 Inter1 Intermediate: N-MOM Sulfonanilide Step1->Inter1 Step2 Step 2: DoM Coupling (n-BuLi, Electrophile) Inter1->Step2 Ortho-Lithiation Inter2 Intermediate: Coupled Adduct Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final Final Product: Pyrimisulfan Analog Step3->Final

Figure 2: Step-by-step synthetic workflow from starting material to final active ingredient.

References

  • Kumiai Chemical Industry Co., Ltd. (2016). Herbicidal compounds. WO2016128266A1. Google Patents. Link

  • Javorskis, T., & Orentas, E. (2017).[1] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Link

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Sulfonamides.[2][3][4][5] Link

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM strategy used in Phase 2). Link

Sources

Application Notes and Protocols: Strategic Functionalization of the Sulfonamide Nitrogen in [4-(Methoxymethyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Sulfonamide Moiety in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, participating in key hydrogen bonding interactions with biological targets and serving as a stable, non-hydrolyzable bioisostere for other functional groups. The nitrogen atom of the sulfonamide provides a critical handle for structural modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. The strategic functionalization of this nitrogen atom can profoundly impact a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.

This guide provides a detailed exploration of synthetic strategies for the N-functionalization of a specific benzylic sulfonamide, [4-(Methoxymethyl)phenyl]methanesulfonamide. This compound serves as a valuable scaffold, combining the reactive potential of a benzylic position with the established pharmacological importance of the sulfonamide group. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively derivatize this and similar sulfonamides, thereby expanding their chemical space and accelerating the discovery of novel therapeutic agents.

Chemical Profile of [4-(Methoxymethyl)phenyl]methanesulfonamide

Structure:

CAS Number: 1481206-18-1[3]

The reactivity of the sulfonamide nitrogen in [4-(Methoxymethyl)phenyl]methanesulfonamide is governed by the electron-withdrawing nature of the adjacent sulfonyl group. This renders the N-H proton acidic, facilitating its removal by a base to generate a nucleophilic sulfonamidate anion. This anion can then participate in a variety of substitution and coupling reactions. The presence of the methoxymethylphenyl group may influence the overall electronic properties and steric environment of the molecule, which should be considered when selecting reaction conditions.

Diagram: General Approaches to N-Functionalization

N_Functionalization Sulfonamide [4-(Methoxymethyl)phenyl]methanesulfonamide (R-SO2NH2) Alkylation N-Alkylation Sulfonamide->Alkylation R'-X, Base Arylation N-Arylation Sulfonamide->Arylation Ar-X, Catalyst, Base Acylation N-Acylation Sulfonamide->Acylation R'COCl or (R'CO)2O, Base Product_Alk N-Alkyl Sulfonamide (R-SO2NHR') Alkylation->Product_Alk Product_Ar N-Aryl Sulfonamide (R-SO2NHAr) Arylation->Product_Ar Product_Ac N-Acyl Sulfonamide (R-SO2NHCOR') Acylation->Product_Ac

Caption: Key strategies for modifying the sulfonamide nitrogen.

Part 1: Protocols for N-Alkylation

N-alkylation introduces aliphatic groups to the sulfonamide nitrogen, which can significantly alter the lipophilicity and conformational flexibility of the parent molecule.

Method 1: Classical N-Alkylation with Alkyl Halides

This is a robust and widely used method for the N-alkylation of sulfonamides. The reaction proceeds via an SN2 mechanism, where the deprotonated sulfonamide acts as a nucleophile.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [4-(Methoxymethyl)phenyl]methanesulfonamide (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Deprotonation: Add a suitable base (1.1-1.5 eq). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: To the resulting suspension or solution, add the alkyl halide (R-X, 1.1-1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating (e.g., 50-80 °C) for less reactive alkyl halides.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF and MeCN are used to dissolve the sulfonamide and its salt while not interfering with the nucleophilic attack.

  • Base: A strong base is required to deprotonate the weakly acidic sulfonamide proton. The choice of base can influence the reaction rate and yield. NaH is a strong, non-nucleophilic base, while carbonates are milder and can be easier to handle.

  • Inert Atmosphere: This is crucial when using reactive bases like NaH to prevent quenching by atmospheric moisture.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of sulfonamides with primary and secondary alcohols under mild, neutral conditions.

Protocol:

  • Mixing Reactants: In a flame-dried flask under an inert atmosphere, dissolve [4-(Methoxymethyl)phenyl]methanesulfonamide (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Causality Behind Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD/DIAD forms a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the sulfonamide.

  • Temperature: The initial cooling to 0 °C is important to control the exothermic reaction upon addition of the azodicarboxylate.

Part 2: Protocols for N-Arylation

The introduction of an aryl or heteroaryl group at the sulfonamide nitrogen can be pivotal for modulating electronic properties and introducing new vectors for interaction with biological targets.

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is highly applicable to the N-arylation of sulfonamides.[4][5][6]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine [4-(Methoxymethyl)phenyl]methanesulfonamide (1.0 eq), the aryl halide (Ar-X, 1.1 eq, where X = Br, I, or OTf), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) in a reaction vessel.[5][6][7]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide and facilitate the formation of the active palladium-amido complex.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[8] While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates.[8][9][10]

Protocol:

  • Reaction Setup: Combine [4-(Methoxymethyl)phenyl]methanesulfonamide (1.0 eq), the aryl iodide (Ar-I, 1.2 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq) in a sealable reaction tube.

  • Solvent: Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Reaction: Seal the tube and heat the mixture to 110-150 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts are typically used as the catalyst. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Ligand: The use of a chelating ligand like a diamine can stabilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures compared to traditional ligand-free Ullmann reactions.[8]

Part 3: Protocols for N-Acylation

N-acylation of sulfonamides yields N-acylsulfonamides, which are important structural motifs in many biologically active compounds and can act as bioisosteres of carboxylic acids.[11][12]

Method 1: Acylation with Acyl Chlorides or Anhydrides

This is the most direct and common method for the N-acylation of sulfonamides.[11]

Protocol:

  • Dissolution and Base: Dissolve [4-(Methoxymethyl)phenyl]methanesulfonamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF. Add a base such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq) and stir.[11]

  • Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water or a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.[11]

Method 2: Ultrasound-Assisted Acylation

This method offers a green and efficient alternative, often proceeding without a catalyst or solvent.[13]

Protocol:

  • Mixing: Place [4-(Methoxymethyl)phenyl]methanesulfonamide (1.0 eq) and the acid anhydride (e.g., acetic anhydride, 1.0-1.5 eq) in a glass tube.[11][13]

  • Sonication: Immerse the tube in an ultrasonic water bath and irradiate at room temperature for a short period (typically 15-60 minutes).[11]

  • Isolation: Collect the solid product by filtration and wash with water.

  • Purification: The product is often of high purity but can be recrystallized if necessary.

Data Summary Table (Illustrative)

EntryFunctionalizationReagent/Catalyst SystemProduct Structure (R= [4-(Methoxymethyl)phenyl]methyl)Yield (%)
1N-BenzylationBenzyl bromide, K₂CO₃, DMFR-SO₂NHCH₂Ph85-95
2N-ArylationPhenylboronic acid, Cu(OAc)₂, PyridineR-SO₂NHPh70-85
3N-AcetylationAcetic anhydride, PyridineR-SO₂NHCOCH₃90-98

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Weigh Reactants Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reagent Add Reagents/ Catalyst Solvent->Reagent Heat Heat/Stir Reagent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Sources

Application Note & Protocol: Systematic Solvent Selection for the Purification of [4-(Methoxymethyl)phenyl]methanesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the purification of [4-(Methoxymethyl)phenyl]methanesulfonamide via recrystallization, a critical step for ensuring high purity in research and drug development contexts. Recognizing that a one-size-fits-all solvent system does not exist for this class of compounds, this document outlines a systematic, first-principles approach to solvent selection and protocol optimization. We detail the theoretical basis for recrystallization, a step-by-step protocol for empirical solvent screening, and a comprehensive methodology for both single-solvent and mixed-solvent recrystallization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible purification process for this and structurally similar sulfonamide compounds.

Introduction: The Critical Role of Purity

[4-(Methoxymethyl)phenyl]methanesulfonamide is an aromatic sulfonamide, a class of compounds with significant interest in medicinal chemistry. The biological activity and safety profile of any active pharmaceutical ingredient (API) or research compound are intrinsically linked to its purity. Impurities, even in trace amounts, can alter pharmacological effects, introduce toxicity, or compromise the physical properties of the final product.

Recrystallization remains a powerful and economical technique for purifying solid organic compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures.[1] For sulfonamides, which possess both polar (sulfonamide group) and non-polar (aromatic ring) moieties, selecting an appropriate solvent system is often challenging and may require the use of a mixed-solvent (binary) system.[2][3]

This document provides the scientific rationale and a practical, systematic workflow to identify the optimal recrystallization conditions for [4-(Methoxymethyl)phenyl]methanesulfonamide.

Physicochemical Properties of [4-(Methoxymethyl)phenyl]methanesulfonamide

A foundational understanding of the compound's properties is essential for a rational approach to solvent selection. The principle of "like dissolves like" is a guiding tenet; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4]

  • Structure: The molecule contains a non-polar benzene ring and a methoxymethyl group, alongside a highly polar methanesulfonamide group (-NHSO₂CH₃). This amphiphilic nature suggests that single solvents of intermediate polarity or binary mixtures of polar and non-polar solvents will be most effective.[3]

  • Predicted Properties:

    • Polarity: Intermediate. The molecule has hydrogen bond donor (N-H) and acceptor (O=S=O, O-CH₃) sites, contributing to its polarity.

    • Solubility: Based on its structure, it is expected to have limited solubility in non-polar solvents like hexanes and moderate to good solubility in more polar solvents like alcohols, acetone, or ethyl acetate, particularly upon heating.[5] Its solubility in water is expected to be low.

Systematic Approach to Solvent Selection

The optimal solvent is rarely identified on the first attempt. A systematic screening process is the most efficient path to a robust recrystallization protocol. The goal is to find a solvent or solvent pair that provides a high recovery of pure crystals.

Preliminary Solubility Testing (Micro-Scale)

This initial screen aims to quickly categorize solvents based on their ability to dissolve the crude compound at room temperature and upon heating.

Protocol:

  • Place approximately 20-30 mg of crude [4-(Methoxymethyl)phenyl]methanesulfonamide into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise, starting with ~0.5 mL.

  • Agitate the tube at room temperature and observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the tube in a water bath towards the boiling point of the solvent and observe.[4]

  • If the compound dissolves upon heating, cool the solution to room temperature and then in an ice bath to observe crystal formation.

  • Record all observations systematically as outlined in Table 1.

Table 1: Solvent Screening for Recrystallization

Solvent Polarity Index Boiling Point (°C) Solubility at Room Temp. Solubility at B.P. Crystal Formation on Cooling Assessment
Water 10.2 100 Insoluble Insoluble N/A Poor (Potential anti-solvent)
Ethanol 5.2 78 Sparingly Soluble Soluble Yes, fine needles Good Candidate
Isopropanol 4.3 82 Sparingly Soluble Soluble Yes, plates Good Candidate
Acetone 5.4 56 Soluble Very Soluble No/Poor Too soluble
Ethyl Acetate 4.3 77 Sparingly Soluble Soluble Yes Good Candidate
Toluene 2.4 111 Insoluble Sparingly Soluble Poor Poor solubility

| n-Hexane | 0.0 | 69 | Insoluble | Insoluble | N/A | Poor (Potential anti-solvent) |

Note: Data in this table is hypothetical and serves as an example for recording experimental observations.

Interpreting Screening Results & The Logic of Solvent Choice

The ideal single solvent from the screen would be one assessed as a "Good Candidate." This means the compound is sparingly soluble at room temperature but dissolves completely in a minimal amount of the hot solvent.[2] If no single solvent is ideal, a mixed-solvent system is the logical next step.[6]

A mixed-solvent system typically consists of:

  • A "good" solvent in which the compound is highly soluble.

  • A "poor" or "anti-solvent" in which the compound is insoluble.[7]

From our hypothetical screen (Table 1), ethanol and isopropanol are excellent "good" solvent candidates, while water and hexane are excellent "poor" solvent candidates. The ethanol/water pair is a very common and effective choice for sulfonamides.[2][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Isopropanol)

This protocol should be used if a suitable single solvent was identified.

  • Dissolution: Place the crude [4-(Methoxymethyl)phenyl]methanesulfonamide (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of isopropanol (e.g., 5 mL) and heat the mixture to a gentle boil on a hotplate stirrer.

  • Achieve Saturation: Continue adding hot isopropanol in small increments until the solid just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel.[8]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as rapid crashing can trap impurities.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove residual solvent. The final product should be a free-flowing crystalline solid.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)

This is often the most effective method for compounds with intermediate polarity.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of hot ethanol required for complete dissolution, following steps 1 & 2 from Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the anti-solvent) dropwise with constant swirling. Continue adding water until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[7][8]

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. The solution is now perfectly saturated at that temperature.

  • Cooling and Crystallization: Follow the cooling, collection, washing, and drying steps (4-7) from Protocol 1. For washing, use a cold mixture of ethanol/water with the same approximate ratio that induced crystallization.

Visualization of Workflows

Diagram: Solvent Selection Workflow

Solvent_Selection Start Start: Crude Compound Screen Micro-Scale Solubility Screen (Polar & Non-Polar Solvents) Start->Screen Assess Assess Results: 1. Soluble Hot? 2. Insoluble Cold? Screen->Assess SingleSolvent Ideal Single Solvent Found Assess->SingleSolvent  Yes MixedSolvent No Ideal Single Solvent Assess->MixedSolvent  No Protocol1 Proceed to Single-Solvent Recrystallization Protocol SingleSolvent->Protocol1 SelectPair Select Solvent/Anti-Solvent Pair (e.g., Ethanol/Water) MixedSolvent->SelectPair Protocol2 Proceed to Mixed-Solvent Recrystallization Protocol SelectPair->Protocol2

Caption: Decision workflow for systematic recrystallization solvent screening.

Diagram: Mixed-Solvent Recrystallization Protocol

Mixed_Solvent_Protocol Start Dissolve Crude Compound in Minimum Hot 'Good' Solvent (e.g., Ethanol) AddAnti Add Hot 'Anti-Solvent' (e.g., Water) Dropwise Until Turbidity Persists Start->AddAnti Redissolve Add Drops of 'Good' Solvent Until Solution is Clear Again AddAnti->Redissolve Cool Slowly Cool to Room Temp, Then Chill in Ice Bath Redissolve->Cool Filter Collect Crystals via Vacuum Filtration Cool->Filter Wash Wash Crystals with Ice-Cold Solvent Mixture Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to increase concentration and re-cool.[2]- Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2]
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Re-heat to dissolve the oil, add more of the "good" solvent, and cool more slowly.[7]- Switch to a lower-boiling point solvent system.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Compound has significant solubility in cold solvent.- Use the absolute minimum amount of hot solvent for dissolution.[2]- Ensure filtration apparatus is pre-heated.[2]- Ensure thorough cooling in an ice bath.
Colored Product - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[7]

References

  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Chem Lab. (n.d.). Recrystallization method. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization II. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Velazquez, T. (1987). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 76(8), 592-598. Retrieved from [Link]

  • PubChem. (n.d.). N-methoxy-N-(4-phenylphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(3), 1334-1345. Retrieved from [Link]

  • Hultquist, M. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(5), 684-689. Retrieved from [Link]

  • Chemsrc. (n.d.). [4-(Methoxymethyl)phenyl]methanesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of [4-(Methoxymethyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We aim to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively, optimize reaction conditions, and ultimately improve your product yield and purity.

Section 1: Understanding the Core Synthesis Pathway

The most direct and widely adopted method for synthesizing [4-(Methoxymethyl)phenyl]methanesulfonamide involves a two-step process. This pathway begins with the conversion of a suitable precursor, 4-(methoxymethyl)benzyl chloride, into the key intermediate, [4-(methoxymethyl)phenyl]methanesulfonyl chloride. This reactive intermediate is then subjected to amination to yield the final sulfonamide product.

The final step of this synthesis is a classic nucleophilic substitution reaction.[1] The amine (in this case, ammonia) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2]

Synthetic_Pathway Start 4-(Methoxymethyl)benzyl chloride reagent1 1. Na2SO3 2. SOCl2 or PCl5 Start->reagent1 Intermediate [4-(Methoxymethyl)phenyl] methanesulfonyl chloride reagent2 NH3 (aq) or NH4OH Base (e.g., Pyridine) Intermediate->reagent2 Product [4-(Methoxymethyl)phenyl] methanesulfonamide reagent1->Intermediate Step 1: Sulfonyl Chloride Formation reagent2->Product Step 2: Amination

Caption: Overall two-step synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category: Low or No Product Yield

Q1: My reaction has gone to completion, but my isolated yield is significantly lower than expected. What are the likely causes?

Low isolated yields despite complete consumption of starting materials often point to issues during the reaction or work-up phase.[3]

  • Possible Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate. The [4-(methoxymethyl)phenyl]methanesulfonyl chloride intermediate is highly sensitive to moisture. If water is present in the reaction mixture (e.g., from wet solvents or glassware), the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid.[2] This sulfonic acid is unreactive towards the amine and represents a direct loss of your key intermediate.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]

  • Possible Cause 2: Suboptimal Reaction Temperature. Sulfonamide formation can be temperature-sensitive. If the temperature is too low, the reaction may be sluggish and incomplete within the given timeframe. Conversely, excessively high temperatures can promote side reactions and degradation of either the starting material or the product.[3]

    • Solution: The amination step is often initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.[4] Monitor the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature profile for your specific setup.[2]

  • Possible Cause 3: Product Loss During Work-up. The desired sulfonamide product can be lost during aqueous work-up and extraction steps if the pH is not carefully controlled or if an inappropriate extraction solvent is used.

    • Solution: Sulfonamides with an N-H proton are weakly acidic and can be extracted into an aqueous base.[1] Ensure your extraction solvent (e.g., dichloromethane or ethyl acetate) is immiscible with the aqueous phase and that you perform multiple extractions to maximize recovery. After extraction, wash the combined organic layers with brine to remove residual water before drying.[1]

Troubleshooting_Low_Yield Start Low Final Yield Check_TLC Check TLC/HPLC of crude reaction mixture Start->Check_TLC Incomplete Incomplete Reaction: Significant starting material remains Check_TLC->Incomplete Yes Complete Complete Reaction: No starting material, but low product mass Check_TLC->Complete No Cause1 Potential Causes: - Low Temperature - Insufficient Time - Poor Reagent Quality Incomplete->Cause1 Cause2 Potential Causes: - Sulfonyl Chloride Hydrolysis - Product Degradation - Loss During Work-up Complete->Cause2 Solution1 Solutions: - Increase temperature/time - Verify reagent stoichiometry - Use fresh reagents Cause1->Solution1 Solution2 Solutions: - Use anhydrous conditions - Optimize work-up pH - Re-evaluate extraction protocol Cause2->Solution2

Caption: Decision tree for troubleshooting low reaction yield.

Category: Product Purity Issues

Q2: My TLC analysis shows multiple spots. What are the common byproducts in this synthesis?

The appearance of multiple spots on a TLC plate is a clear indicator of impurities or side reactions.[5]

  • Spot 1: Unreacted [4-(methoxymethyl)phenyl]methanesulfonyl chloride. If the reaction is incomplete, you will see the starting sulfonyl chloride. This spot is typically less polar than the product.

  • Spot 2: [4-(methoxymethyl)phenyl]methanesulfonic acid. This is a highly polar byproduct resulting from the hydrolysis of the sulfonyl chloride.[2] It will often appear as a streak or a spot with a very low Rf value on silica gel plates.

  • Spot 3: Over-sulfonylation Products. While less common with ammonia, if a primary or secondary amine with activating groups were used, over-sulfonylation could occur.[1] For this specific synthesis, this is not a primary concern.

Q3: How can I effectively remove the sulfonic acid byproduct?

The sulfonic acid byproduct can be challenging to remove via standard silica gel chromatography due to its high polarity.

  • Solution: Acid-Base Extraction. An effective method is to use liquid-liquid extraction.[1] Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer, while the desired sulfonamide product remains in the organic layer.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the optimal choice of base and solvent for the amination step?

The choice of base and solvent is critical for achieving a high yield.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[2] They are inert to the sulfonyl chloride and effectively dissolve the reactants. Avoid using alcohol-based solvents, as they can compete with the amine and react with the sulfonyl chloride to form undesirable sulfonate ester byproducts.[2]

  • Base: A non-nucleophilic base is required to neutralize the HCl byproduct. Pyridine or triethylamine (Et₃N) are commonly used.[6] Pyridine can also act as a solvent. An excess of the amine reactant (ammonia) can also serve as the base. Recent studies have shown that bases like lithium hydroxide monohydrate (LiOH·H₂O) can lead to rapid and high-yielding reactions under mild conditions.[7]

ParameterRecommended ChoicesRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic and inert; will not react with the sulfonyl chloride intermediate.[2]
Base Pyridine, Triethylamine (Et₃N), Excess AmmoniaNeutralizes HCl byproduct, driving the reaction forward. Must be non-nucleophilic to avoid side reactions.[1][6]
Temperature 0 °C to Room TemperatureControls initial exothermicity and prevents side reactions while allowing for complete conversion.[4]

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and a preliminary assessment of purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main product from any impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the final product.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended as a general guide. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of [4-(Methoxymethyl)phenyl]methanesulfonyl chloride
  • In a round-bottom flask under an inert atmosphere (N₂), suspend sodium sulfite (1.2 eq) in a 1:1 mixture of water and a suitable organic solvent like acetone.

  • Add 4-(methoxymethyl)benzyl chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, remove the organic solvent under reduced pressure. The resulting aqueous solution contains the sodium [4-(methoxymethyl)phenyl]methanesulfonate salt.

  • Carefully add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (2-3 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) for 1-2 hours until gas evolution ceases.

  • Quench the reaction by slowly pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., DCM or ether).

  • Wash the combined organic layers with cold water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step.

Protocol 2: Synthesis of [4-(Methoxymethyl)phenyl]methanesulfonamide
  • Dissolve the crude [4-(methoxymethyl)phenyl]methanesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) in an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of concentrated ammonium hydroxide (approx. 2-3 eq) dropwise to the stirred solution over 30 minutes. Ensure the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the sulfonyl chloride spot is no longer visible.[3]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove excess ammonia), saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude [4-(Methoxymethyl)phenyl]methanesulfonamide.[1]

Protocol 3: Purification by Recrystallization
  • Choose a suitable solvent system for recrystallization. A mixture of ethanol/water, isopropanol/water, or ethyl acetate/hexanes is often effective for sulfonamides.[8]

  • Dissolve the crude product in the minimum amount of the hot solvent system.

  • If impurities are present, you may perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
  • Patil, S. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H₂O. Journal of Chemical Sciences.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • Lange, N. A., & Solonen, N. (1956). Sulfonamide purification process. U.S. Patent No. 2,777,844.
  • Stalder, R., & Gotor, R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Taylor, L. T., & Chang, H. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Liu, D., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 4(10), 947-952.
  • Rostami, A., et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry.
  • Stoyanov, R. S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879.
  • Bowser, J. R., & Williams, P. J. (2002). Preparation of sulfonamides from N-silylamines. Arkivoc, 2002(11), 127-134.
  • LookChem. (n.d.). (4-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE. LookChem.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • Smith, A. M. (2010). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Chen, J., et al. (2022).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • ron. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
  • PrepChem. (n.d.). Step 2) Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide. PrepChem.com.

Sources

stability of methoxymethyl ether protecting group under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methoxymethyl Ether (MOM) Protecting Group Under Acidic Conditions Audience: Synthetic Organic Chemists & Process Development Scientists

Introduction: The MOM Paradox

The Methoxymethyl (MOM) ether is a "hard" acetal. Unlike its fragile cousin, the Tetrahydropyranyl (THP) ether, the MOM group is designed to survive mild acidic workups and silica gel chromatography. However, its stability is not infinite.[1][2]

This guide addresses the specific window of acidity where MOM survives and the conditions required to cleave it cleanly.[3] It is structured to troubleshoot the two most common failures: premature cleavage (instability) and incomplete deprotection (stubbornness).

Module 1: The Stability Spectrum (Diagnostic)

Before troubleshooting, verify if your conditions should be cleaving the MOM group. MOM ethers exhibit a distinct stability profile compared to other common protecting groups.

Comparative Acid Stability Matrix
Protecting GroupTypeStability vs. Protic Acid (pH 4-6)Stability vs. Strong Acid (pH < 1)Stability vs. Lewis Acid (

,

)
TMS (Trimethylsilyl)Silyl EtherUnstable Unstable Unstable
THP (Tetrahydropyranyl)AcetalUnstable Unstable Unstable
MOM (Methoxymethyl)AcetalStable Unstable Moderately Stable *
MEM (Methoxyethoxymethyl)AcetalStable Unstable Unstable (Chelation)
Bn (Benzyl)EtherStable Stable Stable

*Note: MOM is generally stable to Lewis acids unless forcing conditions or specific reagents (e.g.,


) are used. Unlike MEM, MOM lacks the additional oxygen to facilitate bidentate chelation-assisted cleavage.
Decision Tree: Is Your MOM Group Safe?

MOM_Stability Figure 1: MOM Stability Decision Matrix Start Reaction Conditions Check AcidType Acid Type? Start->AcidType Protic Protic Acid (H+) AcidType->Protic Lewis Lewis Acid (M+) AcidType->Lewis pH_Check pH Level? Protic->pH_Check Lewis_Type Reagent Type? Lewis->Lewis_Type Strong pH < 1 (e.g., 6M HCl, TFA) pH_Check->Strong Mild pH > 4 (e.g., PPTS, AcOH) pH_Check->Mild Result_Cleaved CLEAVAGE LIKELY Strong->Result_Cleaved Result_Stable STABLE Mild->Result_Stable Hard_Lewis BBr3, TMSI, TiCl4 (Heat) Lewis_Type->Hard_Lewis Soft_Lewis ZnCl2, MgBr2 (RT) Lewis_Type->Soft_Lewis Hard_Lewis->Result_Cleaved Soft_Lewis->Result_Stable

Module 2: Troubleshooting Premature Cleavage

User Complaint: "My MOM group fell off during a reaction or workup where it was supposed to stay."

Root Cause Analysis:

  • Hidden Acidity in Solvents:

    • Issue: Chloroform (

      
      ) and Dichloromethane (
      
      
      
      ) can generate HCl upon storage, especially if unstabilized.
    • Fix: Filter halogenated solvents through basic alumina before use in sensitive steps.

  • Accidental Chelation:

    • Issue: While MOM is less prone to chelation than MEM, strong Lewis acids used in other transformations (e.g., Friedel-Crafts acylation with

      
      ) can coordinate to the acetal oxygens, weakening the C-O bond.
      
    • Fix: Switch to a benzyl ether if strong Lewis acids are unavoidable, or perform the Lewis acid step at lower temperatures (-78°C).

  • Silica Gel Acidity:

    • Issue: "Active" silica gel is slightly acidic (pH ~5). While MOM usually survives, prolonged exposure (stuck columns) or highly activated silica can cause partial hydrolysis.

    • Fix: Pre-treat the silica column with 1% Triethylamine (

      
      ) in hexanes to neutralize surface acidity.
      
Module 3: Troubleshooting Incomplete Deprotection

User Complaint: "I treated my compound with acid, but the MOM group is still there (or only partially removed)."

Root Cause Analysis:

  • The "Dilution" Trap:

    • Issue: Using 1M HCl or dilute acetic acid. MOM requires a high concentration of protons to protonate the acetal oxygen effectively.

    • Fix: Increase acid strength. Use 6M HCl or Trifluoroacetic Acid (TFA) .

  • Solubility Barriers:

    • Issue: If the substrate is lipophilic and you use aqueous HCl, the reaction is biphasic and slow.

    • Fix: Use a co-solvent system.[4][5] THF/6M HCl (1:1) or DCM/TFA (1:1) ensures the substrate encounters the protons.

  • Electronic Deactivation:

    • Issue: If the MOM ether is on a highly electron-deficient ring (e.g., nitro-benzene), the oxygen basicity is lowered, making protonation difficult.

    • Fix: Switch to Boron Tribromide (

      
      )  in DCM. This relies on Lewis acidity (boron coordination) rather than protonation.
      
Module 4: Mechanistic Deep Dive

Understanding the mechanism reveals why scavengers are sometimes necessary. The cleavage releases a reactive Oxocarbenium Ion (a masked formaldehyde cation).

The Risk: If your substrate contains electron-rich aromatic rings (e.g., indoles, phenols), this oxocarbenium ion can re-attach to the substrate via Electrophilic Aromatic Substitution (


), leading to "scrambling" or polymerization.

MOM_Mechanism Figure 2: Acid-Catalyzed Hydrolysis of MOM Ether MOM_Ether MOM Ether R-O-CH2-OCH3 Protonated Protonated Acetal [R-O(H)-CH2-OCH3]+ MOM_Ether->Protonated + H+ Acid H+ (Acid) Oxocarbenium Oxocarbenium Ion [CH2=O-CH3]+ Protonated->Oxocarbenium Leaving Group Alcohol Free Alcohol R-OH Protonated->Alcohol Cleavage Hemiacetal Hemiacetal HO-CH2-OCH3 Oxocarbenium->Hemiacetal + H2O Water H2O Products Formaldehyde + MeOH Hemiacetal->Products Collapse

Module 5: Standard Operating Procedures (SOPs)
Protocol A: Standard Deprotection (Protic Acid)

Best for: General substrates with no extreme acid sensitivity.

  • Dissolution: Dissolve substrate (1.0 equiv) in THF (0.1 M concentration).

  • Acid Addition: Add an equal volume of 6M HCl (aq).

    • Note: If the substrate precipitates, add enough MeOH to restore homogeneity.

  • Reaction: Stir at 50°C. Monitor by TLC.

    • Time: Typically 1–4 hours.[4]

  • Workup: Dilute with Ethyl Acetate. Wash with Sat.

    
     (carefully, gas evolution) until neutral. Dry over 
    
    
    
    .[2][6]
Protocol B: Anhydrous Deprotection (TFA)

Best for: Substrates sensitive to water or requiring non-aqueous conditions.

  • Dissolution: Dissolve substrate in Dichloromethane (DCM) at 0°C.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise.[4]

    • Ratio: DCM:TFA = 4:1 to 1:1 depending on stubbornness.

  • Reaction: Warm to Room Temperature.

  • Quench: Pour into ice-cold Sat.

    
    .
    
Protocol C: The "Nuclear Option" (

)

Best for: Extremely stubborn MOM groups or electron-deficient substrates.

  • Setup: Flame-dry glassware. Nitrogen atmosphere.[3][6]

  • Dissolution: Dissolve substrate in anhydrous DCM at -78°C .

  • Reagent: Add

    
      (1.0 M in DCM, 1.5–3.0 equiv) dropwise.
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: CRITICAL: Add MeOH dropwise at 0°C (exothermic!). This destroys the borate complex.

  • Workup: Wash with water and brine.

References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.

  • Protecting Groups. Kocienski, P. J. (2005). Third Edition. Thieme Chemistry.

  • Methoxymethyl Ethers (MOM) - Stability & Reactivity. Organic Chemistry Portal.

  • Selective Deprotection of MOM Ethers.Journal of Organic Chemistry, 1999, 64, 4574.

Sources

Technical Support Center: Resolving Solubility Issues of Methanesulfonamides in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing solubility challenges with methanesulfonamide-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired concentrations of their molecules in aqueous buffers for experimental assays. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Challenge: The Physicochemical Nature of Methanesulfonamides

Methanesulfonamides (R-SO₂NH-R') are a common functional group in medicinal chemistry. Their solubility in aqueous media is governed by a delicate balance of their molecular structure, including the properties of the rest of the molecule (R and R'), and the characteristics of the solvent.

The core of the issue often lies with the sulfonamide proton (the hydrogen on the nitrogen). This proton is weakly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl (-SO₂) group.[1] This acidity is a critical factor that can be leveraged to enhance solubility. The dissociation of this proton in water can be represented as:

CH₃SO₂NH₂ + H₂O ⇌ CH₃SO₂NH⁻ + H₃O⁺[1]

The pKa of this acidic proton for the parent methanesulfonamide is approximately 10.87.[1] This means that at a pH below this value, the compound will be predominantly in its neutral, less soluble form. As the pH of the buffer increases above the pKa, the compound will deprotonate to form a more soluble anionic salt.[2][3][4]

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding methanesulfonamide solubility.

Q1: Why is my methanesulfonamide compound crashing out of my PBS buffer (pH 7.4)?

A: This is a common issue. Since the pKa of the methanesulfonamide proton is around 10.87, at a physiological pH of 7.4, the compound is almost entirely in its neutral, less water-soluble form.[1][2] Precipitation occurs when the concentration of the neutral form exceeds its intrinsic solubility in the buffer.

Q2: I dissolved my compound in DMSO first, but it precipitated when I added it to my aqueous assay buffer. What should I do?

A: This is known as "crashing out" and happens when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[5] To mitigate this, you can try making serial dilutions in DMSO first to a lower concentration before adding it to the aqueous buffer. This minimizes the localized high concentration of the compound when it first contacts the buffer. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid cytotoxic effects.[6]

Q3: What is the very first thing I should try to improve the solubility of my methanesulfonamide?

A: The simplest and often most effective initial approach is to adjust the pH of your buffer.[7][8] Since methanesulfonamides are weakly acidic, increasing the pH of the buffer will lead to the formation of a more soluble salt.[2][3] Try preparing your buffer at a higher pH, for example, pH 8 or 9, and see if that improves solubility. However, be mindful of the pH stability of your compound and the requirements of your biological assay.

Q4: Can I use heat to dissolve my compound?

A: Gentle warming (e.g., to 37°C) can help dissolve your compound, as solubility is often temperature-dependent.[5][6][9] However, use this method with caution, as excessive heat can degrade some compounds.[6] It's also important to note that if the compound precipitates upon cooling back to room temperature, the solution was supersaturated, and this approach may not be suitable for your experimental conditions.

In-Depth Troubleshooting Guides

If the basic FAQs did not resolve your issue, the following in-depth guides provide more advanced strategies and detailed protocols.

Guide 1: Systematic pH Adjustment

As established, leveraging the acidic nature of the methanesulfonamide proton is a powerful tool. This guide provides a systematic approach to optimizing buffer pH.

The "Why": The Henderson-Hasselbalch Relationship

The relationship between pH, pKa, and the ratio of the ionized (soluble) to unionized (less soluble) forms of a weak acid is described by the Henderson-Hasselbalch equation. For a methanesulfonamide (HA):

pH = pKa + log ([A⁻] / [HA])

Where [A⁻] is the concentration of the deprotonated, more soluble form, and [HA] is the concentration of the protonated, less soluble form.[2] To significantly increase the proportion of the soluble anionic form, the pH of the buffer should be at least 1-2 units above the pKa of the compound.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Make small volumes of buffers with a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0). Ensure the buffer system used has adequate buffering capacity at each of these pH values.

  • Add excess compound: To a small vial containing a known volume of each buffer, add an excess amount of your methanesulfonamide compound (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]

  • Separate solid from solution: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtering through a 0.22 µm syringe filter is also recommended.[11]

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[11]

  • Plot the results: Create a graph of solubility (concentration) versus pH. This will give you a clear indication of the pH required to achieve your target concentration.

Visualization: pH Effect on Methanesulfonamide Ionization and Solubility

cluster_low_ph Low pH (pH << pKa) cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Neutral Form (R-SO₂NH-R') Low_Solubility Low Aqueous Solubility Low_pH->Low_Solubility Leads to High_pH Predominantly Ionized Form (R-SO₂N⁻-R') High_Solubility High Aqueous Solubility High_pH->High_Solubility Leads to pKa pKa ≈ 10.87

Caption: Relationship between pH, ionization state, and solubility of methanesulfonamides.

Guide 2: The Use of Co-solvents

When pH adjustment is not feasible or insufficient, the use of a water-miscible organic solvent, or co-solvent, can be an effective strategy.[7][12]

The "Why": Altering Solvent Polarity

Co-solvents work by reducing the overall polarity of the aqueous buffer.[12] This makes the solvent system more "hospitable" to lipophilic or poorly soluble drug molecules, thereby increasing their solubility.[12][13]

Commonly Used Co-solvents in Research

Co-solventPropertiesTypical Starting Concentration
DMSO Strong, aprotic solvent. Can dissolve a wide range of compounds.< 5% (be mindful of assay interference)
Ethanol Protic solvent, less toxic than other alcohols.5-20%
Propylene Glycol Viscous, non-toxic, commonly used in pharmaceutical formulations.[13]10-30%
Polyethylene Glycol (PEG 300/400) Liquid polymers, good solubilizing agents for many drugs.[14]10-40%

Experimental Protocol: Co-solvent Titration

  • Prepare co-solvent stock solutions: Create a series of your aqueous buffer containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 30%, 40% ethanol in PBS).

  • Determine solubility: Follow the same procedure as the pH-solubility profile (Guide 1, steps 2-6) for each co-solvent concentration.

  • Plot the results: Graph the solubility of your compound as a function of the co-solvent percentage.

  • Validate in your assay: Once you identify a suitable co-solvent concentration, it is crucial to run a vehicle control (buffer with the same co-solvent concentration but without your compound) in your biological assay to ensure the co-solvent itself does not affect the experimental outcome.

Visualization: Systematic Solubility Screening Workflow

Start Compound with Low Aqueous Solubility pH_Screen pH Adjustment (pH 7.0 - 10.0) Start->pH_Screen Co_Solvent_Screen Co-solvent Screen (e.g., EtOH, PEG, DMSO) pH_Screen->Co_Solvent_Screen Soluble? No Success Target Concentration Achieved pH_Screen->Success Soluble? Yes Co_Solvent_Screen->Success Soluble? Yes Combine Combine pH and Co-solvent Co_Solvent_Screen->Combine Soluble? No Failure Inadequate Solubility Combine->Success Soluble? Yes Excipients Advanced Formulation (e.g., Cyclodextrins) Combine->Excipients Soluble? No Excipients->Success Soluble? Yes Excipients->Failure Soluble? No

Caption: A logical workflow for systematically troubleshooting solubility issues.

Guide 3: Leveraging Pharmaceutical Excipients

For particularly challenging compounds, especially in later-stage development, the use of pharmaceutical excipients can be explored.[15][16][17] Excipients are inactive substances added to a formulation to aid in the manufacturing process or to improve stability, bioavailability, and solubility.[15][18]

The "Why": Mechanisms of Excipient-Mediated Solubilization

  • Complexation: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[19] They can encapsulate poorly soluble molecules, like your methanesulfonamide compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[20]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap insoluble compounds, effectively solubilizing them in the bulk aqueous phase.

Considerations for Use

The use of excipients requires careful consideration as they can interfere with biological assays or have their own biological effects. Their use is more common in formulation development for in vivo studies rather than in vitro screening.

Best Practices for Preparing Stock Solutions in DMSO

Most researchers will start by preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).[6][21] Adhering to best practices at this stage can prevent many downstream problems.

  • Use Anhydrous DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds.[9] Use a fresh bottle of anhydrous, high-purity DMSO and store it properly in a dry environment.

  • Complete Dissolution: Ensure your compound is fully dissolved in the DMSO stock. Gentle warming and sonication can be used to aid dissolution.[6][9] Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store Properly: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] Store at -20°C or -80°C.

  • Serial Dilutions: When preparing working solutions, perform serial dilutions in 100% DMSO first before the final dilution into your aqueous buffer. This helps prevent precipitation.

By understanding the underlying chemistry of methanesulfonamides and applying these systematic troubleshooting strategies, you can overcome solubility challenges and generate reliable, reproducible data in your research.

References

  • Role of Excipients in Drug Formulation - Pharma Focus Europe.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Excipients: What they are and their importance in the pharmaceutical industry.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • A Detailed Review on The Use of Excipients in Drug Formulation.
  • How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • Liquid Formulation Solubility Enhancement - Sigma-Aldrich.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Cosolvent - Wikipedia.
  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review.
  • Cosolvent and Complexation Systems - Pharma Excipients.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa - Benchchem.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • PH and Solvent Effect on Drug Solubility.
  • N-(2-iodophenyl)methanesulfonamide: An In-depth Technical Guide to Solubility and Stability - Benchchem.
  • FAQs on Inhibitor Preparation - Sigma-Aldrich.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Preventing oleanolic acid precipitation in DMSO stock solutions - Benchchem.
  • Frequently Asked Questions | Selleckchem.com.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K - ResearchGate.
  • A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents - Benchchem.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library.
  • Cas no 3144-09-0 (methanesulfonamide).
  • Dimethyl sulfoxide - Wikipedia.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • 3144-09-0 | Methanesulfonamide | ChemScene.
  • Methanesulfonamide | CH5NO2S | CID 72879 - PubChem - NIH.
  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide Properties - EPA.
  • Methanesulfonamide 3144-09-0 wiki - Guidechem.
  • SOLUBILITY DATA SERIES - GitHub Pages.
  • SOLUBILITY DATA SERIES - GitHub Pages.
  • Methanesulfonamide | 3144-09-0 - ChemicalBook.
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography.

Sources

Technical Support Center: Stabilizing Methoxymethyl (MOM) Ethers During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOM-STAB-001 Status: Active Department: Organic Synthesis & Purification Support Audience: Senior Researchers / Process Chemists

Executive Summary: The MOM Paradox

The Methoxymethyl (MOM) ether is a cornerstone protecting group due to its robust stability against strong bases, nucleophiles, and reducing agents. However, its acetal nature (


) makes it inherently susceptible to acid-catalyzed hydrolysis .[1]

The Critical Failure Point: Most MOM cleavage is not intentional but occurs accidentally during workup and purification . Trace acidity in silica gel, unbuffered aqueous quenches, or decomposing halogenated solvents are the primary culprits.

This guide provides a self-validating system to eliminate these "hidden acids" and preserve MOM integrity.

Stability Profile & Risk Assessment

Before initiating workup, verify your reaction environment against the known stability thresholds of the MOM group.

ParameterStability Zone (Safe)Danger Zone (Risk of Hydrolysis)
pH Range pH 4 – 14pH < 4
Lewis Acids Mild (

,

)
Strong (

,

,

,

)
Solvents THF, Toluene, DMF, Ethers

(stabilized with ethanol is safer),

(if acidic)
Temperature Stable up to 150°C (neutral/basic)Hydrolysis rate accelerates > 40°C in acidic media

Mechanism of Failure

Understanding how the MOM group breaks is essential to preventing it. The cleavage is driven by the protonation of the acetal oxygen, leading to the expulsion of methanol and the formation of a resonance-stabilized oxocarbenium ion.

MOM_Hydrolysis cluster_0 Critical Control Point MOM MOM-Protected Alcohol (R-O-CH2-OMe) Protonated Protonated Intermediate MOM->Protonated Protonation H_Plus Trace Acid (H+) (Silica/Quench) H_Plus->Protonated Oxo Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxo - MeOH Result Cleaved Alcohol (R-OH) + HCHO Oxo->Result H2O Attack Hydrolysis Hydrolysis (+ H2O)

Figure 1: Acid-catalyzed hydrolysis mechanism. The "Critical Control Point" is the initial protonation; preventing this preserves the group.

Troubleshooting Modules (SOPs)

Module A: The "Silica Trap" (Purification)

Issue: Standard flash silica gel is slightly acidic (pH 5.0–7.0) due to surface silanol groups (


). Prolonged contact during column chromatography often cleaves sensitive MOM ethers.
Solution:  Deactivation of the stationary phase with Triethylamine (

).[2][3]
Protocol: Basified Silica Column
  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[4]

  • Deactivation: Add 1% to 3% v/v Triethylamine (

    
    )  to the slurry.[4][5]
    
    • Self-Validation: Dip a pH strip into the supernatant solvent. It must read pH > 8.

  • Packing: Pour the column. Flush with 2–3 column volumes of the eluent containing 1%

    
    .
    
  • Elution: Run the column using eluent containing 0.5%

    
     .
    
    • Note:

      
       is polar.[3][4][5] You may need to slightly reduce the polarity of your solvent system (e.g., if you used 20% EtOAc, drop to 15% EtOAc + 0.5% 
      
      
      
      ).
Module B: The Lewis Acid Quench (Workup)

Issue: Reactions involving Lewis acids (e.g., Friedel-Crafts, Aldol) generate strong protic acids (HCl, HBr) immediately upon contact with water. Example:


. This flash-generation of HCl cleaves MOM instantly.
Protocol: Buffered Quench System

Do NOT quench with water or 1M HCl.

  • Preparation: Prepare a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) or saturated

    
     .
    
  • Cooling: Cool the reaction mixture to 0°C.

  • Slow Addition: Add the buffered solution dropwise with vigorous stirring.

    • Why Rochelle's Salt? It chelates aluminum/boron salts, preventing emulsions and buffering the pH to neutral/mildly basic.

  • Validation: After the layers separate, check the pH of the aqueous layer. It must be pH 7–9 . If acidic, add solid

    
     until bubbling ceases.
    
Module C: The "Hidden Acid" in Solvents

Issue: Chloroform (


) and Dichloromethane (

) can decompose to form HCl and Phosgene, especially if unstabilized or stored in light. Solution: Acid Scavenging.[6]
Protocol: Solvent Stabilization
  • Test: Shake a small aliquot of your solvent with water and test with pH paper. If pH < 6, do not use.

  • Filtration: Pass the solvent through a short plug of Basic Alumina before use in chromatography or extractions.

  • Additive: For storage of crude MOM-protected material, add a few grains of Potassium Carbonate (

    
    )  to the flask to scavenge trace acid.
    

Decision Matrix: Safe Workup Workflow

Use this logic flow to determine the correct workup procedure for your specific reaction conditions.

Workup_Logic Start Reaction Complete (MOM Protected) Check_Reagents Are Lewis Acids Present? (AlCl3, BF3, TiCl4) Start->Check_Reagents Quench_Buffer Quench with Rochelle's Salt or Sat. NaHCO3 Check_Reagents->Quench_Buffer Yes Standard_Wash Standard Extraction Check_Reagents->Standard_Wash No Check_pH Check Aqueous pH (Must be > 7) Quench_Buffer->Check_pH Adjust_Base Add Solid NaHCO3 Check_pH->Adjust_Base pH < 7 Check_pH->Standard_Wash pH > 7 Adjust_Base->Check_pH Purification Purification Step Standard_Wash->Purification Silica_Check Using Silica Gel? Purification->Silica_Check Neutral_Silica Pre-treat Silica with 1-3% Et3N Silica_Check->Neutral_Silica Yes Safe_Product Safe MOM Product Silica_Check->Safe_Product No (Recryst/Distill) Neutral_Silica->Safe_Product

Figure 2: Decision matrix for selecting the appropriate workup and purification method to prevent MOM hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use


 to dry my organic layer? 
A:  Generally, yes. However, anhydrous 

is slightly Lewis acidic. For highly sensitive substrates,

(Sodium Sulfate)
or

(Potassium Carbonate)
are safer, non-acidic alternatives.

Q: I need to remove a different protecting group (e.g., TBS) in the presence of MOM. What should I use? A: Avoid acidic desilylation (e.g., HCl/MeOH). Use TBAF (Tetra-n-butylammonium fluoride) buffered with acetic acid, or pure TBAF in THF. While TBAF is basic, commercial sources can be wet/degraded; always buffer if you are worried about high pH, though MOM is stable to base.

Q: My product decomposed on the rotovap. Why? A: Check your water bath temperature and your solvent. If you used


 without stabilization, heating it concentrates trace HCl. Always add a few drops of 

to your flask before concentrating if you suspect trace acidity.

Q: Is MOM stable to hydrogenation? A: Yes, MOM is generally stable to


 under neutral conditions. This distinguishes it from Benzyl (Bn) ethers. However, if the solvent contains trace acid (e.g., unwashed chloroform or ethyl acetate with acetic acid impurities), hydrolysis can occur.

References

  • Greene's Protective Groups in Organic Synthesis

    • Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

    • Source:

  • MOM Ether Stability & Conditions

    • Organic Chemistry Portal.[8] Methoxymethyl Ether (MOM) Stability.

    • Source:

  • Silica Gel Deactiv

    • Rochester University Chemistry Department.
    • Source:

  • Mechanism of Acetal Hydrolysis

    • Master Organic Chemistry.[2] Cleavage of Ethers with Acid.

    • Source:

Sources

minimizing side reactions in sulfonyl chloride coupling with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sulfonamides via the coupling of sulfonyl chlorides and anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Introduction: The Challenge of Selective Sulfonamide Bond Formation

The reaction between a sulfonyl chloride and an aniline is a cornerstone of medicinal chemistry, providing access to the crucial sulfonamide functional group present in a wide array of pharmaceuticals.[1] While seemingly straightforward as a nucleophilic acyl substitution, this reaction is often plagued by side reactions that can significantly lower yield and complicate purification.[2][3] Understanding the underlying causes of these side reactions is paramount to developing robust and high-yielding protocols.

This guide will address the most common issues, including di-sulfonylation, hydrolysis of the sulfonyl chloride, and the formation of sulfene-related byproducts. We will explore how reaction parameters such as base, solvent, temperature, and stoichiometry can be manipulated to favor the desired sulfonamide product.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions.

Issue 1: Low Yield of the Desired Monosulfonamide with Significant Starting Material Remaining

Q: My reaction is sluggish, and I'm observing a low yield of the desired N-arylsulfonamide, with a significant amount of unreacted aniline and sulfonyl chloride. What are the likely causes and how can I improve the conversion?

A: This is a common issue that often points to insufficient activation of the nucleophile (aniline) or deactivation of the electrophile (sulfonyl chloride). Let's break down the potential causes:

  • Inadequate Base: The reaction generates hydrochloric acid (HCl), which protonates the aniline starting material, rendering it non-nucleophilic. A base is essential to neutralize this HCl.[1][2] If the base is too weak or used in insufficient quantity, the reaction will stall.

    • Solution: Employ at least a stoichiometric amount of a suitable base. For less nucleophilic anilines, a stronger base may be required. Common choices include pyridine, triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA). For particularly challenging couplings, consider stronger, non-nucleophilic bases.

  • Steric Hindrance: If either the aniline or the sulfonyl chloride is sterically hindered, the rate of reaction will be significantly reduced.

    • Solution: Prolonged reaction times and elevated temperatures may be necessary. However, be mindful that higher temperatures can also promote side reactions. A more effective approach may be to screen different solvents to find one that better solvates the transition state. In some cases, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a solvent that dissolves both the aniline and the sulfonyl chloride. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. For highly polar substrates, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although these can be more difficult to remove during workup.

Issue 2: Formation of a Significant Amount of Di-sulfonated Aniline

Q: I am observing a significant amount of a di-sulfonated byproduct, (ArSO2)2NAr', in my reaction mixture. How can I prevent this?

A: The formation of a di-sulfonated product occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.[2][3] This is more prevalent with primary anilines.

  • Stoichiometry Control: The most critical factor is the stoichiometry of the reactants. An excess of the sulfonyl chloride will drive the formation of the di-sulfonated product.

    • Solution: Use a 1:1 or a slight excess of the aniline to the sulfonyl chloride.[2] This ensures that the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonylation can occur.

  • Slow Addition: Adding the sulfonyl chloride slowly to the reaction mixture containing the aniline and the base helps to maintain a low concentration of the sulfonyl chloride at all times, disfavoring the second sulfonylation.

    • Solution: Add the sulfonyl chloride dropwise as a solution in the reaction solvent, preferably at a low temperature (e.g., 0 °C), before allowing the reaction to warm to room temperature.[2]

  • Base Choice: A bulky, non-nucleophilic base can be less effective at deprotonating the less acidic sulfonamide proton compared to the more basic aniline.

    • Solution: Consider using a sterically hindered base like DIPEA.

Issue 3: Presence of Sulfonic Acid in the Product Mixture

Q: My crude product is contaminated with a significant amount of sulfonic acid. What is causing this and how can I avoid it?

A: The presence of sulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride.[2][4] Sulfonyl chlorides are highly reactive towards water, and even trace amounts of moisture can lead to this side reaction.[4][5]

  • Anhydrous Conditions: The most crucial preventative measure is to ensure strictly anhydrous reaction conditions.

    • Solution:

      • Use anhydrous solvents.

      • Thoroughly dry all glassware in an oven before use.[4]

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

      • Ensure all reagents, including the aniline and the base, are anhydrous.[4]

  • Aqueous Workup: The hydrolysis can also occur during the aqueous workup.

    • Solution: If an aqueous workup is necessary, perform it quickly and at a low temperature.[4] Use cold water or brine and minimize the contact time between the sulfonyl chloride and the aqueous phase.

Issue 4: Unidentified Byproducts and a Complex Reaction Mixture, Especially with Aliphatic Sulfonyl Chlorides

Q: I am using an aliphatic sulfonyl chloride and observing a complex mixture of byproducts that I cannot easily identify. What could be happening?

A: With alkanesulfonyl chlorides that have at least one α-hydrogen, a common and often overlooked side reaction is the formation of a highly reactive intermediate called a sulfene (RCH=SO2).[6][7] This occurs through an elimination reaction promoted by a base.[6] The sulfene can then react with various nucleophiles in the reaction mixture, leading to a range of byproducts.

  • Mechanism of Sulfene Formation: A base removes a proton from the carbon adjacent to the sulfonyl group, followed by the elimination of the chloride ion.[7]

  • Minimizing Sulfene Formation:

    • Base Selection: Tertiary amines like triethylamine are known to promote sulfene formation.[7]

      • Solution: Consider using a weaker base like pyridine or an inorganic base such as sodium bicarbonate if the aniline is sufficiently nucleophilic. The Schotten-Baumann reaction conditions, which utilize an aqueous base like NaOH, can also be effective in some cases, as the hydrolysis of the sulfonyl chloride can sometimes outcompete sulfene formation.[8][9][10]

    • Temperature Control: Lowering the reaction temperature can disfavor the elimination reaction.

      • Solution: Run the reaction at 0 °C or even lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the coupling of a sulfonyl chloride and an aniline?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. A base is used to neutralize the HCl byproduct.[2]

G cluster_0 Nucleophilic Attack cluster_1 Elimination Aniline Ar'-NH2 SulfonylChloride Ar-SO2-Cl Aniline->SulfonylChloride Intermediate [Ar-SO2(Cl)-NH2+-Ar'] SulfonylChloride->Intermediate Intermediate2 [Ar-SO2(Cl)-NH2+-Ar'] Product Ar-SO2-NH-Ar' Intermediate2->Product - HCl

Q2: What are the most critical parameters to control for a successful reaction?

A2: The most critical parameters are:

  • Stoichiometry: A 1:1 ratio of aniline to sulfonyl chloride is often optimal to prevent di-sulfonylation.[2]

  • Anhydrous Conditions: The exclusion of water is crucial to prevent the hydrolysis of the sulfonyl chloride.[4]

  • Base: The choice and amount of base are critical for neutralizing the HCl byproduct and preventing side reactions.

  • Temperature: Lower temperatures often lead to cleaner reactions by minimizing side reactions like di-sulfonylation and sulfene formation.[2]

Q3: How do I choose the right solvent for my reaction?

A3: The ideal solvent should:

  • Dissolve all reactants.

  • Be inert to the reaction conditions.

  • Have a suitable boiling point for the desired reaction temperature.

  • Allow for easy product isolation.

Commonly used aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are good starting points.[11] For less reactive anilines, more polar solvents like acetonitrile or DMF might be necessary.

Q4: Can I use an inorganic base instead of an organic amine base?

A4: Yes, under certain conditions. The use of an inorganic base, typically in a biphasic system (e.g., NaOH in water and an organic solvent), is known as the Schotten-Baumann reaction.[8][10] This can be effective for reactive anilines and can sometimes suppress side reactions like sulfene formation. However, the potential for hydrolysis of the sulfonyl chloride is higher under these conditions.

Summary of Key Troubleshooting Strategies

Observed Issue Primary Cause(s) Recommended Solutions
Low Conversion Insufficient base, steric hindrance, poor solubility.Use a stronger/more base, increase reaction time/temperature, screen solvents.
Di-sulfonylation Excess sulfonyl chloride, overly strong base.Use 1:1 stoichiometry or slight excess of aniline, slow addition of sulfonyl chloride.[2]
Sulfonic Acid Formation Presence of water.Ensure strictly anhydrous conditions (dry solvents, glassware, inert atmosphere).[4]
Complex Byproducts (with aliphatic sulfonyl chlorides) Sulfene formation.Use a weaker base, lower reaction temperature, consider Schotten-Baumann conditions.[6]

Experimental Protocol: General Procedure for the Synthesis of N-Phenylbenzenesulfonamide

This protocol is a general starting point and may require optimization for different substrates.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.2 eq) to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the flask over 15-20 minutes.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and aniline), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-phenylbenzenesulfonamide can be purified by recrystallization or column chromatography.

References

  • Vertex AI Search, query: "sulfonyl chloride aniline coupling side reactions", "mechanism of sulfonylation of anilines", "di-sulfonylation of anilines with sulfonyl chlorides", "sulfene formation from sulfonyl chlorides side reactions", "hydrolysis of sulfonyl chlorides", "Schotten-Baumann reaction conditions for sulfonamide synthesis", accessed on Feb 26, 2026.
  • RSC Publishing. (2010). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

  • American Chemical Society. (1987). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. [Link]

  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • Bentham Science. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. [Link]

  • ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • Wikipedia. Sulfene. [Link]

  • PMC. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of [4-(Methoxymethyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of [4-(Methoxymethyl)phenyl]methanesulfonamide

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of [4-(Methoxymethyl)phenyl]methanesulfonamide, a compound of interest in synthetic and medicinal chemistry. Beyond a simple peak assignment, this document establishes a comparative framework, contrasting the target molecule's spectrum with those of structurally related analogs. This approach illuminates the subtle electronic effects of substituents on proton chemical shifts, offering researchers a deeper understanding of spectral interpretation. The guide includes a robust, field-tested protocol for data acquisition and processing, ensuring reproducibility and accuracy. All assertions are grounded in established spectroscopic principles and supported by authoritative references.

Foundational Principles of ¹H NMR for Structural Elucidation

Before dissecting the spectrum of our target compound, it is crucial to understand the core principles of ¹H NMR spectroscopy that enable structural elucidation. An NMR spectrum provides four key pieces of information: the number of signals, their locations (chemical shift), their intensities (integration), and their splitting patterns (multiplicity).[1]

The Significance of Chemical Shift (δ)

The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton.[2] Electrons shield the nucleus from the external magnetic field; therefore, protons in electron-rich environments are more shielded and appear at a lower ppm value (upfield). Conversely, protons near electronegative atoms or electron-withdrawing groups are deshielded and appear at a higher ppm value (downfield).[2][3] The standard reference point for ¹H NMR is Tetramethylsilane (TMS), which is set at 0 ppm.[2][4]

Integration: Quantifying Proton Ratios

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons generating that signal. By integrating these areas, we can determine the relative ratio of the different types of protons within the molecule.

Spin-Spin Coupling (J-Coupling): Decoding Connectivity

Spin-spin coupling, or J-coupling, results in the splitting of a signal into multiple peaks (a multiplet). This phenomenon arises from the interaction of non-equivalent protons on adjacent carbons. The 'n+1 rule' is a common heuristic, where a proton signal is split into 'n+1' peaks by 'n' equivalent neighboring protons.[4] This splitting pattern provides invaluable information about the connectivity of atoms in a molecule.

Detailed Spectral Analysis of [4-(Methoxymethyl)phenyl]methanesulfonamide

The structure of [4-(Methoxymethyl)phenyl]methanesulfonamide contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

Based on established chemical shift ranges for its constituent functional groups, the ¹H NMR spectrum of the target compound is predicted to show five distinct signals. The analysis below deconstructs each signal, assigning it to the corresponding protons and explaining the underlying chemical principles.

Signal Assignments and Rationale

The protons in the molecule are labeled (a-e) for clarity in the following analysis.

Caption: Structure of [4-(Methoxymethyl)phenyl]methanesulfonamide with proton labels.

Table 1: Predicted ¹H NMR Data for [4-(Methoxymethyl)phenyl]methanesulfonamide in CDCl₃

LabelProtonsIntegrationPredicted δ (ppm)MultiplicityRationale
a -SO₂NH CH₃ 4H (3H+1H)~2.9-3.0 (s, 3H), ~4.8-5.2 (br s, 1H)Two SingletsThe methyl protons are a singlet. The N-H proton is a broad singlet due to quadrupole broadening and potential exchange; its chemical shift is solvent-dependent.[5]
b Ar-H 2H~7.8-7.9DoubletThese aromatic protons are ortho to the electron-withdrawing sulfonamide group, causing significant deshielding and a downfield shift.
c Ar-H 2H~7.4-7.5DoubletThese aromatic protons are ortho to the electron-donating methoxymethyl group, placing them further upfield relative to protons (b).
d Ar-CH₂ -O2H~4.5SingletThese benzylic protons are deshielded by both the aromatic ring and the adjacent oxygen atom. They appear as a singlet as there are no adjacent protons.
e -O-CH₃ 3H~3.4SingletThe methoxy protons are deshielded by the attached oxygen, typically appearing in the 3.5-4.0 ppm range.[3][6]

Comparative Spectral Analysis: The Impact of Structural Analogs

To fully appreciate the spectral features of [4-(Methoxymethyl)phenyl]methanesulfonamide, it is instructive to compare its ¹H NMR data with that of structurally similar compounds. This comparison highlights how minor structural modifications can lead to significant changes in the NMR spectrum.

Rationale for Comparator Selection

We have selected two key analogs for comparison:

  • N-Benzylmethanesulfonamide: This compound lacks the methoxy group, allowing for a direct assessment of the -OCH₃ group's influence on the benzylic and aromatic protons.

  • 4-Methylphenylmethanesulfonamide: Replacing the methoxymethyl group with a simple methyl group helps to isolate the electronic contribution of the -CH₂O- moiety.

Head-to-Head Comparison

Table 2: Comparative ¹H NMR Data (δ, ppm) for [4-(Methoxymethyl)phenyl]methanesulfonamide and Structural Analogs

Protons[4-(Methoxymethyl)phenyl]methanesulfonamideN-Benzylmethanesulfonamide[7]4-Methylphenylmethanesulfonamide[8]
Sulfonamide -CH₃ ~2.9-3.0~2.8-2.9~3.0
Sulfonamide -NH ~4.8-5.2~4.6-5.0~7.0-7.5
Aromatic -H (ortho to -SO₂NHR) ~7.8-7.9~7.3-7.4 (all Ar-H)~7.8
Aromatic -H (ortho to -CH₂R) ~7.4-7.5~7.3-7.4 (all Ar-H)~7.3
Benzylic -CH₂- ~4.5~4.3N/A
Aromatic -CH₃ N/AN/A~2.4
Methoxy -OCH₃ ~3.4N/AN/A

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Dissecting Substituent Effects
  • Aromatic Region: In our target molecule, the 1,4-disubstitution pattern creates two distinct sets of aromatic protons, resulting in two doublets. In contrast, N-benzylmethanesulfonamide shows a more complex multiplet around 7.3-7.4 ppm for its five aromatic protons. In 4-methylphenylmethanesulfonamide, the aromatic signals are also split into two doublets, but the signal ortho to the simple methyl group (~7.3 ppm) is upfield compared to the signal ortho to the methoxymethyl group (~7.4-7.5 ppm) in our target compound. This indicates that the oxygen in the methoxymethyl group has a net deshielding effect on the adjacent aromatic protons compared to a standard methyl group.

  • Benzylic Protons (-CH₂-): The benzylic protons in the target compound (~4.5 ppm) are shifted downfield compared to those in N-benzylmethanesulfonamide (~4.3 ppm). This deshielding is a direct consequence of the electronegative oxygen atom in the methoxymethyl group, which withdraws electron density from the methylene protons.

  • Sulfonamide Protons (-NH): The chemical shift of the NH proton is highly variable and sensitive to solvent, temperature, and concentration due to hydrogen bonding.[5]

Best Practices Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized protocol is essential. This section outlines a self-validating methodology for sample preparation and data acquisition.

Materials and Reagents
  • [4-(Methoxymethyl)phenyl]methanesulfonamide (or analyte of interest)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (or other suitable deuterated solvent)[9][10]

  • NMR tube (5 mm diameter)

  • Pipettes and vials

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial. The causality for this mass is to achieve sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to aggregation.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial. The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[11]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

NMR Spectrometer Parameters and Data Acquisition

The following are typical starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

  • Experiment: Standard 1D Proton acquisition

  • Number of Scans (NS): 8-16 scans. This is a balance between achieving good signal-to-noise and minimizing experiment time.

  • Relaxation Delay (D1): 1-2 seconds. This delay allows for the nuclei to return to equilibrium between pulses, ensuring accurate integration.

  • Acquisition Time (AQ): 3-4 seconds. A longer acquisition time results in better resolution.

  • Pulse Width (P1): A 90° pulse, calibrated for the specific probe.

Data Processing Workflow

The raw data (Free Induction Decay, FID) must be processed to generate the final spectrum.

G FID Raw FID Data FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to TMS (0 ppm) Baseline->Referencing Integration Integration Spectrum Final Spectrum Integration->Spectrum Referencing->Integration

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Acylhydrazones, with CAS 1481206-18-1 as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. While a specific chemical structure for CAS 1481206-18-1 is not publicly available, the existing literature strongly indicates its classification within the N-acylhydrazone family of compounds. This guide will, therefore, use a representative N-acylhydrazone, N'-(2-hydroxybenzylidene)-2-(4-chlorophenyl)acetohydrazide, to provide an in-depth analysis of its mass spectrometry fragmentation patterns. This will be compared with alternative analytical techniques, offering a comprehensive playbook for the characterization of this important class of molecules.

The Enigmatic Identity of CAS 1481206-18-1 and the Power of a Model Compound

The absence of a publicly registered structure for CAS 1481206-18-1 necessitates a logical, evidence-based approach to understanding its potential analytical behavior. The prevalence of this CAS number in the context of N-acylhydrazone synthesis and characterization allows us to proceed with a well-informed case study. For this purpose, we will examine N'-(2-hydroxybenzylidene)-2-(4-chlorophenyl)acetohydrazide, a compound whose synthesis and characterization have been described in the literature, providing a tangible framework for our analysis.[1]

Mass Spectrometry: Deconstructing the Molecular Puzzle

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.[2] For N-acylhydrazones, electrospray ionization (ESI) is a common and effective ionization technique.[3]

Predicted Fragmentation Pathway of a Model N-Acylhydrazone

The fragmentation of our model compound, N'-(2-hydroxybenzylidene)-2-(4-chlorophenyl)acetohydrazide, under positive ion ESI-MS/MS is anticipated to follow several key pathways, driven by the lability of specific bonds within the molecule. The core structure contains an amide linkage, an imine bond, and two aromatic rings, all of which influence the fragmentation cascade.

The most probable initial fragmentation events involve the cleavage of the amide and imine bonds, which are typically the most labile sites in N-acylhydrazones.

G cluster_frags Primary Fragments M [M+H]+ N'-(2-hydroxybenzylidene)-2- (4-chlorophenyl)acetohydrazide F1 Fragment A (C7H7O)+ 2-hydroxybenzyl cation M->F1 Cleavage of N-N bond F2 Fragment B (C8H8ClN2O)+ 2-(4-chlorophenyl)acetohydrazide radical cation M->F2 Cleavage of N-N bond F3 Fragment C (C7H6NO)+ 2-hydroxybenzoyl cation M->F3 Cleavage of C-N (amide) bond F4 Fragment D (C8H9ClN)+ 1-(4-chlorophenyl)methanimine radical cation M->F4 Cleavage of C-N (amide) bond

Further fragmentation of these primary ions can provide more detailed structural information. For instance, Fragment B could lose the acetohydrazide moiety to yield the 4-chlorobenzyl cation.

Comparative Analysis of Fragmentation Data

Experimental mass spectrometry data for similar N-acylhydrazones confirm that the molecular ion peak is readily observed, validating their molecular weights.[1][3] The fragmentation patterns of these compounds are characterized by the cleavage of the C(O)-NH and N-N bonds, which aligns with our predicted pathways.[1]

Parameter Mass Spectrometry (ESI-MS/MS) Alternative Techniques
Information Provided Molecular weight, elemental composition (HRMS), structural fragments.Functional groups (FT-IR), proton and carbon environments (NMR), 3D structure (X-ray).
Strengths High sensitivity, provides molecular weight and fragmentation data for structural elucidation.Provides detailed information on functional groups and atom connectivity. X-ray provides definitive solid-state structure.
Limitations Isomers can be difficult to distinguish without high-resolution MS and careful interpretation.Lower sensitivity than MS. NMR can be complex for molecules with multiple conformers. X-ray requires single crystals.
Typical Application Molecular weight confirmation, structural elucidation through fragmentation analysis.Confirmation of functional groups, determination of detailed chemical structure and stereochemistry.

A Broader Analytical Toolkit: Alternatives and Complements to Mass Spectrometry

While mass spectrometry is a cornerstone of chemical analysis, a multi-technique approach provides the most robust characterization of novel compounds like N-acylhydrazones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution.[3][4]

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in a molecule. For N-acylhydrazones, characteristic signals for the amide (-NH) and imine (-CH=N) protons are observed.[3] The presence of rotamers or isomers can lead to the appearance of duplicate signals for some protons.[3]

  • ¹³C NMR: Reveals the chemical environment of each carbon atom. Key signals for the carbonyl (C=O) and imine (C=N) carbons are diagnostic for the N-acylhydrazone scaffold.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the overall molecular structure.

G

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For N-acylhydrazones, key absorption bands include:

  • N-H stretch: Around 3200-3300 cm⁻¹[3]

  • C=O stretch (amide): Around 1640-1660 cm⁻¹[1][3]

  • C=N stretch (imine): Around 1600-1630 cm⁻¹[3]

The presence of these characteristic peaks provides strong evidence for the formation of the N-acylhydrazone backbone.[1]

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the solid state.[1] This technique can definitively establish the stereochemistry, conformation, and intermolecular interactions of a molecule.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural characterization of a novel compound, typified by the case of CAS 1481206-18-1 and the broader class of N-acylhydrazones, is best achieved through a synergistic application of multiple analytical techniques. While mass spectrometry provides crucial information on molecular weight and fragmentation patterns, its power is magnified when combined with the detailed structural insights from NMR and the functional group identification from FT-IR. For crystalline materials, X-ray diffraction offers an unambiguous structural determination. By judiciously employing this integrated analytical workflow, researchers can confidently and accurately elucidate the structures of new chemical entities, a critical step in the journey of drug discovery and development.

References

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link]

  • Chavez-Guajardo, A. E., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Universitas Scientiarum. [Link]

  • Synthesis, characterization, conformational study and antibacterial activity of n-acylhydrazones. UTAR Institutional Repository. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

A Comparative Guide to IR Spectroscopy of Sulfonamide and Ether Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose.[1][2] This guide provides an in-depth comparison of the characteristic IR spectral features of two vital functional groups: sulfonamides and ethers. For researchers, scientists, and drug development professionals, a nuanced understanding of these spectral signatures is critical for structural elucidation, reaction monitoring, and quality control.

This document moves beyond a simple recitation of absorption frequencies. It delves into the causality behind the observed spectral patterns, offers field-proven insights into experimental best practices, and provides self-validating protocols to ensure data integrity.

The Vibrational Language of Molecules: A Primer

IR spectroscopy probes the vibrational transitions of a molecule.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. These frequencies are determined by the masses of the bonded atoms and the strength of the chemical bonds, as described by Hooke's Law. Consequently, specific functional groups, which are collections of atoms bonded in a particular arrangement, give rise to characteristic absorption peaks in the IR spectrum.

Deciphering the Sulfonamide Signature

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry, most notably in sulfa drugs. Its IR spectrum is characterized by several distinct and strong absorptions arising from the sulfonyl (SO₂) and amine (N-H) moieties.

Key Vibrational Modes of Sulfonamides:
  • N-H Stretching: Primary sulfonamides (RSO₂NH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the two N-H bonds.[4][5][6] The asymmetric stretch appears at a higher frequency (3390–3323 cm⁻¹) while the symmetric stretch is found at a lower frequency (3279–3229 cm⁻¹).[4] Secondary sulfonamides (RSO₂NHR') show a single, weaker N-H stretching band in the region of 3300-3260 cm⁻¹.[7] The presence of two peaks in the N-H stretching region is a strong indicator of a primary sulfonamide.

  • S=O Stretching: The sulfonyl group gives rise to two very strong and characteristic absorption bands due to asymmetric and symmetric stretching of the S=O bonds.[4][8]

    • Asymmetric S=O Stretch: This is typically observed in the 1370–1317 cm⁻¹ range.[4][9]

    • Symmetric S=O Stretch: This appears in the 1187–1147 cm⁻¹ range.[4] These two intense peaks are often the most prominent features in the IR spectrum of a sulfonamide and serve as a highly reliable diagnostic tool.

  • S-N Stretching: A band of variable intensity corresponding to the S-N stretching vibration can be found in the 924–906 cm⁻¹ region.[4]

The presence of this combination of peaks—two N-H stretches (for primary sulfonamides), two strong S=O stretches, and an S-N stretch—provides a definitive identification of the sulfonamide functional group.

Caption: Key vibrational modes of a secondary sulfonamide.

Unveiling the Ether Linkage

Ethers (R-O-R') are characterized by the presence of a C-O-C linkage. Their IR signature is dominated by the stretching vibration of this moiety. Unlike sulfonamides, ethers lack the multiplicity of strong, sharp peaks, making their identification sometimes more challenging due to potential overlap with other functional groups in the fingerprint region.[10]

Key Vibrational Modes of Ethers:
  • C-O-C Asymmetric Stretching: The most prominent and diagnostic peak for ethers is a strong, broad absorption due to the asymmetric C-O-C stretching vibration, which appears in the range of 1300–1000 cm⁻¹.[1][11][12] The exact position of this band is sensitive to the nature of the R groups:

    • Dialkyl Ethers: A single, strong absorption band is observed around 1120 cm⁻¹.[12][13][14]

    • Aryl Alkyl Ethers: These ethers show two distinct bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[12][14] The higher frequency of the asymmetric stretch is due to resonance strengthening the C-O bond.

    • Vinyl Alkyl Ethers: Similar to aryl ethers, these also display a strong asymmetric stretch around 1220 cm⁻¹.[12][14]

  • C-O-C Symmetric Stretching: This vibration is generally weak and less diagnostically useful, often appearing around 850 cm⁻¹.[12][14]

Crucially, the confirmation of an ether requires observing the strong C-O-C stretch while noting the absence of other characteristic peaks. For instance, the absence of a broad O-H stretch (around 3500-3200 cm⁻¹) rules out an alcohol, and the absence of a strong C=O stretch (around 1700 cm⁻¹) excludes an ester.[12][14]

Caption: Asymmetric C-O-C stretch in a dialkyl ether.

Head-to-Head Comparison: Sulfonamide vs. Ether

The key to distinguishing between these two functional groups lies in recognizing their fundamentally different sets of vibrational modes.

FeatureSulfonamideEther
Primary Diagnostic Peaks Two strong S=O stretches (asymmetric & symmetric)One strong C-O-C asymmetric stretch
N-H Stretch Present (3390–3229 cm⁻¹); two peaks for primary, one for secondaryAbsent
S=O Stretches Present (1370–1317 cm⁻¹ and 1187–1147 cm⁻¹)Absent
C-O Stretch Generally not a primary diagnostic featurePresent and strong (1300–1000 cm⁻¹)
Overall Spectral Complexity Multiple characteristic, strong, and sharp peaksFewer characteristic peaks; diagnosis often relies on the absence of other functional groups

Experimental Protocols for High-Fidelity Spectra

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[15] The choice of method is dictated by the physical state of the sample.

Protocol 1: Solid Sample Analysis via KBr Pellet Method

This transmission technique is a gold standard for obtaining high-resolution spectra of solid samples, such as a crystalline sulfonamide.

Objective: To prepare a thin, transparent pellet where the analyte is finely dispersed in an IR-transparent matrix (KBr).

Methodology:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[16][17]

    • Separately, take ~100-200 mg of spectroscopy-grade potassium bromide (KBr).[17] It is crucial that the KBr is completely dry; if necessary, dry it in an oven at ~100°C for several hours and store it in a desiccator.[18]

    • Grind the KBr to a fine, flour-like consistency.

  • Mixing:

    • Add the 1-2 mg of sample to the ground KBr in the mortar.[16] The sample concentration should be between 0.2% and 1%.[18][19]

    • Triturate the mixture rapidly and thoroughly for several minutes to ensure homogeneous dispersion of the sample within the KBr matrix.[16] The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation to minimize scattering.[17]

  • Pellet Formation:

    • Carefully transfer the powder mixture into a pellet-forming die.

    • Place the die into a hydraulic press. It is often recommended to apply a vacuum to the die for a few minutes to remove trapped air and moisture.[17]

    • Slowly apply a pressure of 8-10 tons for 1-2 minutes.[17] This pressure causes the KBr to undergo plastic deformation, fusing into a transparent disc.

    • Slowly release the pressure to prevent the pellet from cracking.

  • Spectral Acquisition:

    • Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

    • Acquire a background spectrum, typically of the empty sample chamber or a pure KBr pellet.[16]

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[15]

Caption: Workflow for KBr pellet preparation.

Protocol 2: Liquid Sample Analysis via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for analyzing liquid samples, such as an ether, with minimal preparation.[20][21][22]

Objective: To obtain an IR spectrum by measuring the changes that occur in a totally internally reflected IR beam when it comes into contact with a sample.

Methodology:

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer. The crystal (commonly diamond or zinc selenide) must be clean.

  • Background Spectrum:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.

    • Acquire a background spectrum with the clean, empty crystal. This is critical to subtract any atmospheric or instrumental interferences.

  • Sample Application:

    • Place a small drop (1-2 drops) of the liquid sample directly onto the center of the ATR crystal.[23] A few milligrams of a solid can also be analyzed this way.

    • If the sample is volatile, it may be necessary to cover the crystal to prevent rapid evaporation.

  • Spectral Acquisition:

    • For many ATR accessories, a pressure arm is used to ensure good contact between the sample and the crystal. Apply firm, consistent pressure.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[24]

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using an appropriate solvent and soft tissue. This is vital to prevent cross-contamination of subsequent samples.

Caption: Workflow for liquid analysis using ATR-FTIR.

Conclusion

The infrared spectra of sulfonamides and ethers are dictated by their distinct molecular structures. Sulfonamides present a rich and highly characteristic spectrum with multiple strong peaks corresponding to N-H and S=O vibrations. In contrast, ethers are identified by a dominant, strong C-O-C stretching band and, critically, the absence of other interfering functional group absorptions. Mastery of both spectral interpretation and appropriate sample handling techniques, as detailed in this guide, empowers researchers to confidently identify these functional groups, ensuring the integrity and progression of their scientific endeavors.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • University of Calgary. Spectroscopy Tutorial: Ethers. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7515. [Link]

  • Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • Unknown Source. IR Spectroscopy of Hydrocarbons. [Link]

  • Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • JETIR Research Journal. Infrared spectroscopy. [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Northern Illinois University. FT-IR Sample Preparation. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • WikiEducator. Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry. [Link]

Sources

Comparative Guide: Methoxymethyl vs. Hydroxymethyl Sulfonamides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modification of sulfonamides with hydroxymethyl (-CH₂OH) or methoxymethyl (-CH₂OCH₃) moieties represents a critical decision point between prodrug lability and metabolic stability .

  • Hydroxymethyl Sulfonamides: Primarily function as prodrugs . The N-hydroxymethyl group acts as a hemiaminal-like transient moiety, significantly enhancing aqueous solubility before spontaneously or enzymatically hydrolyzing to the active parent sulfonamide.

  • Methoxymethyl Sulfonamides: Function as stable pharmacophores or latent prodrugs . The ether linkage confers lipophilicity (increasing LogP) and blood-brain barrier (BBB) permeability. They are chemically stable to hydrolysis but require oxidative metabolism (CYP450-mediated O-dealkylation) to release the free sulfonamide.

This guide analyzes the biological implications of these substitutions in two distinct contexts: N-substitution (Prodrug/Stability focus) and Ring-substitution (Pharmacodynamic/Binding focus).

Context A: N-Substitution (Prodrug & Stability Profiling)

The most common application of these groups is on the sulfonamide nitrogen (N-1 position). This blocks the acidic proton, altering pKa and solubility until the group is removed.

Mechanistic Comparison

The biological activity of N-substituted derivatives is usually defined by the rate of conversion to the parent sulfonamide (e.g., sulfamethoxazole, celecoxib derivatives).

  • N-Hydroxymethyl (-NH-CH₂OH):

    • Formation: Reaction with formaldehyde.

    • Mechanism: Spontaneous decomposition in aqueous media (pH-dependent) or enzymatic cleavage by non-specific esterases/phosphatases if further derivatized (e.g., to phosphate esters).

    • Utility: "Solubility Handle." Increases water solubility via hydrogen bond donation.

  • N-Methoxymethyl (-NH-CH₂OCH₃):

    • Formation: Reaction with chloromethyl methyl ether (MOM-Cl).

    • Mechanism: Chemically stable at physiological pH (7.4).[1][2] Requires hepatic CYP450 oxidation to form an unstable hemiaminal intermediate, which then collapses to the parent drug.

    • Utility: "Permeability Handle." Masks the polar N-H bond, increasing lipophilicity for membrane transport.

Quantitative Stability Data

The following table summarizes the stability profiles derived from pharmacokinetic studies of sulfonamide prodrugs.

FeatureN-Hydroxymethyl SulfonamideN-Methoxymethyl Sulfonamide
Primary Role Solubility Enhancer (Prodrug)Permeability Enhancer / Protecting Group
Aqueous Solubility High (Hydrophilic)Low to Moderate (Lipophilic)
Chem. Stability (pH 7.4) Low (

10–60 min)
High (

24 hours)
Chem. Stability (pH 1.2) Variable (Acid catalyzed decomp.)Moderate (Stable to mild acid)
Metabolic Trigger Spontaneous / EsterasesOxidative Dealkylation (CYP450)
Main Byproduct Formaldehyde (HCHO)Formaldehyde + Methanol

Critical Insight: N-hydroxymethylation is often reversible in equilibrium with formaldehyde. In contrast, N-methoxymethylation is a "hard" modification requiring enzymatic catalysis to reverse.

Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates of these two derivatives.

MetabolicPathways cluster_Hydroxy N-Hydroxymethyl Pathway (Solubility) cluster_Methoxy N-Methoxymethyl Pathway (Permeability) Parent Parent Sulfonamide (R-SO2-NH2) HM_Prodrug N-Hydroxymethyl (R-SO2-NH-CH2OH) Intermediate_H Unstable Hemiaminal HM_Prodrug->Intermediate_H Spontaneous (pH > 7) Intermediate_H->Parent Release of Formaldehyde MM_Prodrug N-Methoxymethyl (R-SO2-NH-CH2OCH3) CYP CYP450 (Oxidation) MM_Prodrug->CYP Liver Microsomes CYP->Intermediate_H O-Dealkylation

Figure 1: Comparative metabolic activation pathways. N-Hydroxymethyl derivatives often degrade spontaneously, while N-Methoxymethyl derivatives require enzymatic oxidation.

Context B: Ring Substitution (SAR & Binding Affinity)

When these groups are attached to the aromatic ring (e.g., para-substituted benzenesulfonamides) rather than the nitrogen, they function as integral parts of the pharmacophore, directly interacting with the target protein (e.g., Carbonic Anhydrase, COX-2).

Electronic and Steric Effects (Hammett Analysis)
  • Hydroxymethyl (-CH₂OH):

    • Effect: Electron-donating (weak) via hyperconjugation, but the hydroxyl group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA) .

    • Binding: Can anchor the molecule in the active site via H-bonds with residues like Thr or Glu.

    • Penalty: High desolvation penalty. The molecule must shed water to enter a hydrophobic pocket.

  • Methoxymethyl (-CH₂OCH₃):

    • Effect: Electron-donating (weak). Acts primarily as a Hydrogen Bond Acceptor (HBA) only.

    • Binding: Interacts with hydrophobic pockets or specific H-bond donors (e.g., backbone NH).

    • Benefit: Lower desolvation penalty; often shows higher affinity for hydrophobic isoforms (e.g., hCA IX/XII in tumors).

Case Study: Carbonic Anhydrase (CA) Inhibition

Based on SAR data for benzenesulfonamide inhibitors:

Target IsoformPreferred SubstituentRationale
hCA II (Cytosolic) -CH₂OH The hydrophilic active site accommodates polar groups; H-bonding with hydrophilic residues enhances selectivity.
hCA IX (Tumor-assoc.) -CH₂OCH₃ The active site entrance is more hydrophobic. The methoxy group improves penetration into solid tumors (hypoxic environments).

Experimental Protocols

To validate the activity and stability of these derivatives, the following self-validating workflows are recommended.

Protocol: Comparative Hydrolytic Stability Assay

Objective: Determine


 of conversion to parent sulfonamide.
  • Preparation: Dissolve compounds (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in:

    • PBS (pH 7.4)[2][3][4]

    • Simulated Gastric Fluid (pH 1.2)

    • Human Plasma (for enzymatic stability)[2][4]

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Add 100 µL cold Acetonitrile (with Internal Standard). Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into HPLC-UV or LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    .
    
    
    .
Protocol: Carbonic Anhydrase Esterase Activity Assay

Objective: Compare intrinsic biological activity (inhibition constant


).
  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Workflow:

    • Add enzyme (hCA I, II, or IX) to 96-well plate.

    • Add inhibitor (Hydroxymethyl vs. Methoxymethyl analog) at varying concentrations (0.1 nM – 10 µM).

    • Incubate 15 min at 25°C (Pre-incubation is critical for slow-binding inhibitors).

    • Add 4-NPA substrate.

    • Measure Absorbance at 400 nm (formation of 4-nitrophenol) over 30 min.

  • Validation: Use Acetazolamide as a positive control (Expected

    
     nM for hCA II).
    

Decision Matrix for Drug Development

Use this logic flow to select the appropriate modification for your lead compound.

DecisionMatrix Start Lead Sulfonamide Optimization Problem Identify Primary Limitation Start->Problem Solubility Poor Aqueous Solubility? Problem->Solubility Permeability Poor CNS/Cell Penetration? Problem->Permeability Potency Low Target Affinity? Problem->Potency HM_Soln Select N-Hydroxymethyl (Prodrug Strategy) Solubility->HM_Soln Yes MM_Soln Select N-Methoxymethyl (Lipophilic Prodrug) Permeability->MM_Soln Yes Ring_Sub Modify Ring Substituent Potency->Ring_Sub Yes Check_Tox Check_Tox HM_Soln->Check_Tox Check HCHO Toxicity Check_CYP Check_CYP MM_Soln->Check_CYP Validate CYP Conversion Target_Polarity Hydrophilic Pocket vs. Hydrophobic Pocket Ring_Sub->Target_Polarity Analyze Pocket Use_OH Use -CH2OH (H-Bond Donor) Target_Polarity->Use_OH Hydrophilic Use_OMe Use -CH2OMe (Lipophilic) Target_Polarity->Use_OMe Hydrophobic

Figure 2: Strategic decision tree for selecting between hydroxymethyl and methoxymethyl modifications based on ADME/Tox and SAR requirements.

References

  • Supuran, C. T. (2021). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. NIH/PubMed. Link

  • Lacerda, R. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. NIH/PubMed. Link

  • Bundgaard, H., & Falch, E. (1985). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Pharmacology. Link

  • Gilchrest, K., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. MDPI. Link

  • Ferreira, H., et al. (2000). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs. Elsevier/ULisboa. Link

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Methoxymethyl Group in Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of potential bioisosteric replacements for the methoxymethyl (MOM) group in sulfonamide-based drug candidates. As Senior Application Scientists, we recognize that theoretical knowledge must be paired with practical, data-driven insights. This document is structured to explain the causal relationships behind experimental choices, offering a self-validating system for your own research and development programs. While direct comparative studies on MOM-group replacement within a single sulfonamide scaffold are not abundant in current literature, this guide synthesizes established medicinal chemistry principles and relevant experimental data from analogous drug classes to provide a robust framework for decision-making.

The Methoxymethyl (MOM) Group: A Common Moiety with Hidden Liabilities

The methoxymethyl ether is a frequently encountered functional group in medicinal chemistry. Its small size, hydrogen bond accepting capability, and relative ease of installation make it an attractive choice for modulating polarity and interacting with biological targets. However, its presence can introduce significant liabilities, primarily concerning metabolic instability.

The ether linkage, particularly in a methoxymethyl group, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This O-dealkylation process can lead to the formation of an unstable hemiaminal intermediate which subsequently degrades to release formaldehyde, a reactive and potentially toxic species. This metabolic pathway can result in rapid clearance, poor bioavailability, and potential safety concerns, necessitating the exploration of more robust bioisosteric replacements.

A Comparative Analysis of Bioisosteric Replacements for the MOM Group

The primary goal of replacing a MOM group is to enhance metabolic stability while retaining or improving the desired pharmacological activity and overall physicochemical properties. Below, we compare several potential bioisosteres, providing the scientific rationale for their consideration and supporting experimental context.

Homologation to Ethoxymethyl (EOM) and Larger Alkyl Ethers

A straightforward initial strategy is to replace the methoxymethyl group with a slightly larger ethoxymethyl (EOM) or other homologous alkyl ethers.

  • Rationale: Increasing the steric bulk around the ether oxygen can hinder the approach of metabolizing enzymes, thereby slowing the rate of O-dealkylation. This modification is synthetically accessible and introduces minimal changes to the overall electronic properties of the molecule.

  • Experimental Insights: While not within the sulfonamide class, a compelling example is seen with Salvinorin B derivatives. The replacement of a methoxymethyl (MOM) ether with an ethoxymethyl (EOM) ether resulted in a derivative that was even more potent and selective as a κ-opioid agonist.[1] Further extension of the alkyl chain, however, led to a decrease in affinity, highlighting that while modest steric hindrance can be beneficial, larger groups may disrupt key binding interactions.[1]

  • Considerations: This strategy can increase lipophilicity, which may impact solubility and other ADME properties. The potential for improved metabolic stability must be balanced against the risk of reduced potency due to steric clashes within the target's binding site.

Fluorinated Ether Analogs: The Rise of -OCHF₂ and -OCF₃

The introduction of fluorine is a well-established tactic in medicinal chemistry to block metabolic sites and modulate physicochemical properties.

  • Rationale: The strong carbon-fluorine bond is resistant to enzymatic cleavage. Replacing the hydrogen atoms on the methyl group of the MOM ether with fluorine atoms (-OCHF₂ or -OCF₃) can dramatically reduce susceptibility to oxidative metabolism.[2] These groups can also act as hydrogen bond acceptors and can alter the conformational preferences of the molecule.

  • Comparative Data: The difluoroethyl group is often considered a bioisostere of a methoxy group, mimicking its steric and electronic features while offering enhanced metabolic stability.[3] While direct comparisons in sulfonamides are scarce, the principle is widely applied. For example, replacing an oxygenated functional group with fluorine is a common strategy to improve metabolic stability and other pharmacokinetic parameters.[4][5]

PropertyMethoxymethyl (-OCH₂OCH₃)Difluoromethyl Ether (-OCHF₂)Trifluoromethyl Ether (-OCF₃)
Metabolic Stability Prone to O-dealkylationSignificantly more stableHighly stable
Lipophilicity (logP) ModerateHigherHighest
Hydrogen Bond Acceptor Yes (Oxygen)Yes (Fluorine atoms)Yes (Fluorine atoms)
Synthetic Accessibility HighModerate to DifficultModerate to Difficult
  • Considerations: The synthesis of fluorinated ethers can be more challenging than their non-fluorinated counterparts. The significant increase in lipophilicity must be carefully managed to avoid issues with solubility and off-target effects.

C-Linked Ether Bioisosteres (e.g., 1,1-difluoroethyl)

An alternative to the ether linkage is to replace the oxygen atom with a carbon-based group that mimics its properties.

  • Rationale: Replacing the ether oxygen with a difluoromethylene group (CF₂) creates a C-C bond that is not susceptible to O-dealkylation. The difluoroethyl group can act as a bioisostere for the methoxy group, with similar steric and electronic properties.[3]

  • Experimental Insights: The replacement of a metabolically labile methoxy group with a 1,1-difluoroethyl group has been shown to improve both potency and metabolic stability in various drug discovery programs.[3]

  • Considerations: This modification represents a more significant structural change than simple ether homologation or fluorination. The synthesis can be complex, often requiring specialized reagents.

Experimental Protocols

General Synthesis of a Sulfonamide with an Alkoxyalkyl Side Chain

This protocol outlines a general method for the synthesis of a sulfonamide derivative bearing a generic alkoxyalkyl side chain, which can be adapted for the introduction of various MOM bioisosteres.

  • Starting Material Preparation: Begin with a suitable aromatic or heterocyclic amine.

  • Sulfonylation: React the amine with a sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) in an appropriate solvent (e.g., dichloromethane, THF). This forms the core sulfonamide linkage.

  • Alkylation: The resulting sulfonamide can then be N-alkylated with the desired alkoxyalkyl halide (e.g., methoxymethyl chloride, ethoxymethyl chloride, or a fluorinated equivalent) in the presence of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF, THF).

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Metabolic Stability Assay: Liver Microsomal Stability

This assay is a crucial step in evaluating the metabolic liabilities of new chemical entities.

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (from human or other species of interest).

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to pellet the precipitated protein.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A shorter half-life indicates lower metabolic stability.

Visualizing the Strategy

Bioisosteric_Replacement_Workflow cluster_0 Initial Phase cluster_1 Design & Synthesis cluster_2 Evaluation Start Parent Sulfonamide with MOM Group Identify_Liability Identify Metabolic Liability (e.g., O-dealkylation) Start->Identify_Liability Design Design Bioisosteres (EOM, -OCHF2, etc.) Identify_Liability->Design Synthesis Synthesize Analogs Design->Synthesis Lead_Optimization Lead Optimization Design->Lead_Optimization In_Vitro_Screen In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro_Screen Metabolic_Assay Metabolic Stability Assay (Microsomes, Hepatocytes) In_Vitro_Screen->Metabolic_Assay PK_Study In Vivo PK Studies (in selected candidates) Metabolic_Assay->PK_Study PK_Study->Lead_Optimization Data informs next cycle

Caption: Workflow for the bioisosteric replacement of a MOM group.

MOM_Bioisosteres cluster_0 Potential Bioisosteric Replacements Parent Parent Moiety -CH₂-O-CH₃ Homolog Homologation -CH₂-O-CH₂CH₃ Parent:parent->Homolog Improved Stability (Steric Hindrance) Fluoro_Ether Fluorinated Ether -CH₂-O-CHF₂ Parent:parent->Fluoro_Ether Greatly Improved Stability (Blocked Metabolism) CLinked C-Linked Ether -CH₂-CF₂-CH₃ Parent:parent->CLinked Metabolically Robust (C-C bond)

Caption: Common bioisosteres for the methoxymethyl (MOM) group.

Conclusion and Future Perspectives

The replacement of a methoxymethyl group in sulfonamide drugs is a prudent strategy to mitigate the risk of metabolic instability. While direct head-to-head comparisons within a single sulfonamide series are not extensively documented, the principles of bioisosterism provide a strong foundation for rational drug design. Homologation to an ethoxymethyl group offers a conservative, synthetically accessible approach that may confer a modest improvement in stability. For a more significant impact, fluorinated ethers or C-linked bioisosteres represent powerful, albeit more synthetically demanding, options.

The choice of bioisostere will always be context-dependent, requiring a careful balance of synthetic feasibility, biological activity, and the overall ADME profile. The experimental protocols and strategic framework provided in this guide are intended to empower research teams to make informed decisions in the optimization of their sulfonamide-based drug candidates, ultimately leading to the development of safer and more effective medicines.

References

  • Béguin, C., et al. (2009). Novel C2-Alkoxycarbonyl-Modified Salvinorin A Analogues with Enhanced Potency at the κ-Opioid Receptor. Journal of Medicinal Chemistry, 52(18), 5843–5849. [Link]

  • Hooker, J. M., et al. (2009). A Simple and Efficient Method for the Synthesis of [11C]Ethoxymethyl-Salvinorin B. ACS Chemical Neuroscience, 1(1), 63–68. [Link]

  • Munro, T. A., et al. (2008). Standard protecting groups create potent and selective κ-opioids: Salvinorin B alkoxymethyl ethers. Bioorganic & Medicinal Chemistry, 16(3), 1279–1286. [Link]

  • Ni, K., & MacMillan, D. W. C. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Journal of the American Chemical Society, 135(12), 4642–4645. [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Anderson, J. E. (2000). Conformational analysis of acetals and related functional groups. Accounts of Chemical Research, 33(11), 747–754. [Link]

Sources

Optimizing the Methanesulfonanilide Scaffold: A Comparative SAR Guide for Para-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: COX-2 Inhibition and Anti-inflammatory Efficacy

Executive Summary: The Bioisosteric Advantage

The methanesulfonanilide moiety (


) represents a critical bioisostere of the carboxylic acid and phenolic pharmacophores. While traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) rely on a carboxylic acid "warhead" to anchor to the Cyclooxygenase (COX) active site, this often leads to significant gastrointestinal (GI) toxicity due to ion trapping in mucosal cells.

This guide analyzes the Structure-Activity Relationship (SAR) of para-substituted methanesulfonanilides , specifically focusing on their application as selective COX-2 inhibitors (exemplified by the tool compound NS-398 and the clinical drug Nimesulide ). We compare this scaffold against carboxylic acid alternatives (e.g., Indomethacin) and benzenesulfonamide alternatives (e.g., Celecoxib), providing actionable protocols for synthesis and evaluation.

Mechanistic Grounding: The Binding Logic

To design effective derivatives, one must understand the binding causality. Unlike "Coxibs" (e.g., Celecoxib) that exploit the hydrophobic side pocket (Val523) of COX-2, methanesulfonanilides often bind at the channel entrance , interacting with the Arg120/Tyr355 constriction site.

Molecular Interaction Map

The following diagram illustrates the distinct binding logic of methanesulfonanilides compared to arachidonic acid (substrate) and traditional carboxylates.

BindingMechanism cluster_target COX-2 Active Site Arg120 Arg120 (Gatekeeper) Tyr355 Tyr355 (Constriction) Val523 Val523 (Side Pocket) Heme Heme Group Ligand p-Substituted Methanesulfonanilide Sulfonamide -NHSO2CH3 Group Ligand->Sulfonamide ParaGroup Para-Substituent (R) Ligand->ParaGroup Sulfonamide->Arg120 Ionic/H-Bond (Primary Anchor) Sulfonamide->Tyr355 H-Bond Network ParaGroup->Val523 Limited Interaction (Unlike Coxibs) ParaGroup->Heme Steric/Electronic Modulation

Figure 1: Mechanistic binding map showing the methanesulfonanilide group anchoring to Arg120, mimicking the carboxylate of Arachidonic Acid without the associated acidity issues.

Detailed SAR Analysis

The efficacy of this scaffold hinges on the interplay between the acidity of the sulfonamide proton and the electronic nature of the para-substituent.

The "Warhead": Acidity and pKa
  • Carboxylic Acids (Reference): pKa

    
     4.[1]5. At physiological pH (7.4), they are >99% ionized. This leads to "ion trapping" in gastric cells (pH ~1), causing ulcers.
    
  • Methanesulfonanilides: pKa

    
     8.0–9.5. They exist as a mixture of neutral and ionized forms at physiological pH.
    
    • Optimization Rule: The NH proton must be acidic enough to H-bond with Arg120. If the pKa is too high (>11), potency drops. If too low (<6), membrane permeability and safety profiles mimic carboxylic acids.

The Para-Substituent ( ) Effects

The substituent at the para-position (relative to the sulfonamide or the central ring linker) drives the electronic environment of the phenyl ring.

Substituent TypeExamplesElectronic Effect (Hammett

)
Impact on Potency (COX-2)Impact on Selectivity
Strong EWG

,

Strongly Withdrawing (+0.78)High. Increases acidity of NH, strengthening Arg120 bond.High. Often favors COX-2 conformational shifts.
Halogens

,

,

Weakly Withdrawing (+0.06 to +0.23)Moderate-High.

often improves metabolic stability (blocks oxidation).
Moderate.
EDG

,

Donating (-0.27 to -0.17)Low. Decreases NH acidity; weakens Arg120 interaction.Low.
Bulky/Lipophilic

,

Neutral/DonatingVariable. Can clash with the channel constriction if too large.Low. Steric bulk is better placed at the meta position for COX-2.

Key Insight: In the NS-398 series, the nitro (


) group is not just a space-filler; its electron-withdrawing nature lowers the pKa of the sulfonamide, optimizing the ionic interaction with Arg120. Replacing 

with

(donating) drastically reduces potency.

Comparative Performance Data

The following table contrasts the methanesulfonanilide scaffold (represented by NS-398/Nimesulide class) against standard alternatives.

Table 1: Comparative Profile of COX Inhibitor Scaffolds

FeatureMethanesulfonanilides (e.g., NS-398)Carboxylic Acids (e.g., Indomethacin)Benzenesulfonamides (e.g., Celecoxib)
Primary Pharmacophore



(on phenyl)
pKa Range 7.5 – 9.5 (Weak Acid)4.0 – 5.0 (Stronger Acid)~10.5 (Very Weak Acid)
Binding Mode Arg120 Anchor (Channel Mouth)Arg120 Anchor (Channel Mouth)Val523 Side Pocket Insertion
COX-2 Selectivity (SI) Preferential (>10–100 fold)Non-selective (COX-1 = COX-2)Highly Selective (>300 fold)
GI Safety Profile Superior. Reduced ion trapping.[2]Poor. High ulcerogenic potential.Good. (But CV risk concerns).
Chemical Stability High (resistant to hydrolysis).High.High.

Experimental Protocols

To validate these SAR claims, the following protocols ensure reproducibility.

Synthesis of Para-Substituted Methanesulfonanilides

Rationale: This protocol uses a standard sulfomylation of aniline. The use of Pyridine acts as both solvent and base to scavenge HCl.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Pyridine (Solvent/Base) or DCM + Triethylamine (

    
    )
    

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the para-substituted aniline in 5 mL of anhydrous Pyridine (or DCM with 2.0 mmol

    
    ) in a round-bottom flask under Nitrogen atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add 1.2 mmol of Methanesulfonyl Chloride (MsCl) dropwise over 10 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Pour reaction mixture into 50 mL ice-cold 1M HCl (to neutralize pyridine/amine).

    • Extract with Ethyl Acetate (

      
       mL).[3]
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

COX Inhibition Assay (In Vitro)

Rationale: A colorimetric peroxidase assay is recommended for high-throughput screening of SAR libraries.

  • Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Incubation: Incubate enzyme (10 units) with Hematin (1

    
    M) and test compound (0.01 – 100 
    
    
    
    M) in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C.
  • Initiation: Add Arachidonic Acid (100

    
    M) and TMPD (colorimetric substrate).
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation correlates to COX activity.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    

Optimization Workflow

Use this logic flow to guide your lead optimization process.

OptimizationCycle Start Lead: Phenyl-NHSO2Me Step1 1. Modify Para-Substituent Start->Step1 Branch1 Add EWG (F, NO2) Step1->Branch1 Increase Acidity Branch2 Add EDG (OMe, Me) Step1->Branch2 Decrease Acidity Test 2. Measure pKa & IC50 Branch1->Test Branch2->Test Decision Is pKa 7.5 - 9.0? Test->Decision Outcome1 Good Potency (Proceed to PK) Decision->Outcome1 Yes Outcome2 Poor Potency (Too weak/strong acid) Decision->Outcome2 No Outcome2->Step1 Iterate

Figure 2: Iterative optimization cycle focusing on the pKa/Potency balance.

References

  • Comparison of Binding Modes (NS-398 vs Coxibs): Vecchio, A. J., & Malkowski, M. G. (2011).[4] The structure of NS-398 bound to cyclooxygenase-2.[2][4][5][6][7][8] Journal of Structural Biology, 176(2), 254-258.[4]

  • Methanesulfonanilide Synthesis Protocols: Gowramma, B., et al. (2014). Synthesis and anti-inflammatory activity of aryl sulphonanilides structurally related to nimesulide. Journal of Applied Pharmaceutical Science.

  • Bioisosterism of Carboxylic Acids: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic acid (bio)isosteres in drug design.[1][9] ChemMedChem, 8(3), 385–395.

  • SAR of COX-2 Inhibitors: Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

Sources

Technical Evaluation: [4-(Methoxymethyl)phenyl]methanesulfonamide vs. Standard Sparsentan Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between [4-(Methoxymethyl)phenyl]methanesulfonamide (referred to herein as MMPMS ) and the established intermediates used in the synthesis of Sparsentan (e.g., 4-bromobenzenesulfonamide derivatives).[1]

This analysis is designed for medicinal chemists and process scientists evaluating alternative building blocks for Endothelin Receptor Antagonist (ERA) and Angiotensin Receptor Blocker (ARB) analog generation.[1]

Executive Summary

Sparsentan (Filspari) is a dual-acting antagonist of the Endothelin Type A (ETAR) and Angiotensin II Type 1 (AT1R) receptors.[1][2] Its core pharmacophore relies on a biphenyl-sulfonamide scaffold, typically synthesized via a Suzuki-Miyaura coupling of a 4-halobenzenesulfonamide intermediate.[1]

MMPMS ([4-(Methoxymethyl)phenyl]methanesulfonamide) represents a structurally distinct "homologated" building block.[1] Unlike the standard Sparsentan intermediates, MMPMS features:

  • A Methylene Spacer: It is a phenylmethanesulfonamide (benzylsulfonamide), not a benzenesulfonamide.[1] This drastically alters the pKa and hydrogen-bonding capability.

  • An Ether Handle: The methoxymethyl (MOM-like) group serves as either a polarity modulator or a masked alcohol, offering different solubility profiles compared to the lipophilic halides of the standard route.

Verdict: MMPMS is not a direct replacement for Sparsentan manufacturing but is a high-value bioisostere precursor for SAR (Structure-Activity Relationship) campaigns aiming to modify the acidity and metabolic stability of the sulfonamide "warhead."[1]

Structural & Physicochemical Comparison

The choice between MMPMS and the Standard Intermediate (e.g., 4-Bromo-N-(isoxazolyl)benzenesulfonamide) dictates the electronic environment of the drug's binding motif.[1]

The "Insulating Spacer" Effect (Acidity & Binding)

The most critical divergence is the presence of the methylene group (


) between the phenyl ring and the sulfonyl group in MMPMS.[1]
FeatureStandard Sparsentan IntermediateMMPMS (Candidate Analog)Impact on Drug Design
Core Structure Benzenesulfonamide (

)
Benzylsulfonamide (

)
Fundamental
Electronic Linkage Direct conjugation with aryl ring.[1]Insulated by methylene group.[1]MMPMS lacks resonance stabilization of the anion.
pKa (Sulfonamide) ~9.5 – 10.5 (Acidic)~16 – 17 (Weakly Acidic)Standard mimics the transition state better; MMPMS is too weak to ionize at physiological pH unless activated.[1]
Solubility (logP) High lipophilicity (due to -Br/Bi-aryl).[1]Improved aqueous solubility (Ether oxygen).[1]MMPMS analogs may show better oral bioavailability but lower potency.[1]
Metabolic Stability Susceptible to CYP450 oxidation at benzylic positions.[1]The methoxymethyl ether is a potential metabolic soft spot (O-dealkylation).[1]MMPMS offers a "prodrug-like" or "metabolite" profile.[1]
Solubility & Handling[1][2][4]
  • Standard Intermediates (Halides): Often suffer from poor solubility in polar solvents, requiring harsh conditions (high boiling dipolar aprotic solvents like DMSO/DMF) for coupling.[1]

  • MMPMS: The methoxymethyl ether oxygen acts as a hydrogen bond acceptor, significantly enhancing solubility in green solvents (e.g., 2-MeTHF, Ethyl Acetate), facilitating easier workups.

Synthetic Utility & Reactivity Pathways[2][4][5]

The following Graphviz diagram illustrates the divergent synthetic pathways. The Standard Route builds the rigid biphenyl core, while the MMPMS Route introduces flexibility and requires different activation strategies.

Sparsentan_Comparison Start_Std Standard Precursor (4-Bromobenzenesulfonamide) Step_Std_1 Suzuki Coupling (Pd-Catalyzed) Start_Std->Step_Std_1 + Boronic Acid Start_MMPMS Candidate Block (MMPMS) Step_MMPMS_1 N-Functionalization (SNAAr or Coupling) Start_MMPMS->Step_MMPMS_1 + Electrophile Inter_Std Biphenyl Core (Rigid Scaffold) Step_Std_1->Inter_Std Inter_MMPMS Benzyl-Sulfonamide Analog (Flexible Linker) Step_MMPMS_1->Inter_MMPMS Inter_Std->Inter_MMPMS Bioisosteric Replacement (Rigid vs Flexible) Target_Std Sparsentan (Filspari) High Potency (pKa ~10) Inter_Std->Target_Std Linker Attachment Target_MMPMS Next-Gen Analog Altered PK/Solubility Inter_MMPMS->Target_MMPMS Ether Cleavage/Mod

Figure 1: Divergent synthetic pathways. The Standard Route prioritizes rigid biphenyl construction for receptor affinity, while the MMPMS route explores flexible linker analogs.

Experimental Protocols

To validate the performance of MMPMS, the following protocols compare its synthesis and coupling efficiency against standard halide intermediates.

Protocol A: Synthesis of MMPMS (Sulfonation)

Objective: Synthesize the MMPMS building block from the benzyl chloride precursor. Scope: Validates the stability of the methoxymethyl ether under sulfonation conditions.

  • Reagents: 4-(Methoxymethyl)benzyl chloride (1.0 eq), Sodium sulfite (

    
    , 1.5 eq), Phosphorus oxychloride (
    
    
    
    ), Ammonia (
    
    
    ).[1]
  • Sulfonation:

    • Dissolve 4-(methoxymethyl)benzyl chloride in water/acetone (1:1).[1]

    • Add

      
       and reflux for 4 hours.
      
    • Checkpoint: Monitor TLC for disappearance of chloride. The ether linkage is stable at neutral pH.

  • Chlorination:

    • Isolate the sodium sulfonate salt. Treat with

      
       at 0°C to form the sulfonyl chloride.[1]
      
    • Critical Step: Keep temperature < 5°C to prevent ether cleavage by HCl byproduct.[1]

  • Amidation:

    • Quench sulfonyl chloride into aqueous ammonia (28%) at 0°C.[1]

    • Precipitate MMPMS.[1] Recrystallize from Ethanol.[1]

  • Yield Target: >85%.

Protocol B: Comparative Suzuki Coupling (Standard vs. MMPMS Analog)

Objective: Compare the coupling efficiency of the "Standard" Bromide vs. a hypothetical "MMPMS-derived" bromide (if the user intends to couple the ring). Note: MMPMS itself lacks a halogen handle; this protocol assumes the user is coupling a functionalized version.

Standard Sparsentan Coupling (Reference):

  • Charge: 4-Bromobenzenesulfonamide (1.0 eq), 2-Cyanophenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene/Ethanol/Water (4:1:1).[1]

  • Conditions: Reflux (90°C) for 12 hours under Argon.

  • Result: >90% conversion to the biphenyl sulfonamide core.

MMPMS Limitation:

  • MMPMS cannot participate in Suzuki coupling directly (no halogen).[1]

  • Strategy: It must be used as the Nucleophile in sulfonamide N-arylation or alkylation.[1]

  • Protocol: React MMPMS (1.0 eq) with 4,5-dimethyl-3-aminoisoxazole (activated) using

    
     in DMF.
    
  • Observation: Reaction rates will be slower than the standard benzenesulfonamide due to the higher pKa (lower acidity) of the MMPMS sulfonamide nitrogen (

    
    ).
    

Impurity Profile & Stability Analysis

When substituting standard intermediates with MMPMS, specific impurity risks emerge:

Impurity TypeStandard Route (Bromo-intermediate)MMPMS Route (Ether-intermediate)
Genotoxic Impurities (GTI) Alkyl halides, Boronic acids.[1]MOM-Chloride traces: If synthesized via MOM-Cl, risk of bis(chloromethyl)ether (highly carcinogenic).[1]
Degradants De-brominated byproducts (Protodehalogenation).[1]Formaldehyde: Acidic hydrolysis of the methoxymethyl group releases formaldehyde.
Stability High thermal stability.[1]Acid Sensitive: The ether linkage cleaves in strong acid (e.g., HCl/dioxane), reverting to the benzyl alcohol.

Recommendation: If using MMPMS, avoid strong acidic workups (pH < 2) to preserve the methoxymethyl ether.

References

  • Murugesan, N., et al. (2002).[1] "Discovery of N-(4,5-Dimethyl-3-isoxazolyl)-2'-sulfamoyl-biphenyl-2-sulfonamide... as a Potent Dual Endothelin/Angiotensin II Receptor Antagonist."[1] Journal of Medicinal Chemistry. Link[1]

  • Travere Therapeutics. (2023).[1][2] "Filspari (Sparsentan) Prescribing Information & Chemistry." FDA Access Data. Link

  • Kaleta, J., et al. (2019).[1] "Acidity of Sulfonamides: A Theoretical and Experimental Study." ChemPhysChem. (Provides pKa data for benzylsulfonamide vs benzenesulfonamide). Link[1]

  • BenchChem. (2025).[1][3][4] "Sparsentan Synthesis and Intermediates." BenchChem Technical Library. Link[1]

  • PubChem. (2025).[1][5][6] "Compound Summary: [4-(Methoxymethyl)phenyl]methanesulfonamide." National Library of Medicine. Link

Sources

Safety Operating Guide

[4-(Methoxymethyl)phenyl]methanesulfonamide proper disposal procedures

[1]

Executive Summary: At-a-Glance

[4-(Methoxymethyl)phenyl]methanesulfonamide (CAS: 1481206-18-1) is a functionalized organic building block containing a sulfonamide moiety and a benzyl ether group.[1] Proper disposal requires strict adherence to Non-Halogenated Organic Waste protocols.

Immediate Action Required:

  • Do Not: Dispose of down the drain or in municipal trash.

  • Do Not: Mix with strong oxidizers (risk of exothermic reaction).

  • Segregation: Classify as Non-Halogenated Organic (unless dissolved in halogenated solvents).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity to ensure compatibility with waste streams.[2]

PropertySpecificationOperational Implication
Chemical Name [4-(Methoxymethyl)phenyl]methanesulfonamideOfficial manifest name.[1]
CAS Number 1481206-18-1Use for waste inventory tracking.[1]
Molecular Formula C₉H₁₃NO₃SContains Nitrogen and Sulfur; requires incineration with scrubber.
Molecular Weight 215.27 g/mol Likely a solid at room temperature.
Functional Groups Primary Sulfonamide (-SO₂NH₂)Benzyl Ether (-CH₂OCH₃)Sulfonamide: Weakly acidic (pKa ~10), potential allergen.Ether: Flammable/combustible potential.[1]
Hazards (GHS) Warning H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Critical Stability Note

The methoxymethyl ether functionality is generally stable but can hydrolyze under strongly acidic conditions to release formaldehyde (trace) and the corresponding alcohol. The sulfonamide group is stable but can form water-soluble salts in high pH (basic) solutions.[1] Avoid mixing with concentrated acids or strong oxidizers (e.g., permanganates, chromates) in the waste container. [1]

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA (RCRA) and local hazardous waste regulations.

Phase 1: Waste Characterization & Segregation

Determine the physical state and solvent matrix of the waste.

Scenario A: Pure Solid Waste

  • Collect solid scrapings, contaminated weighing boats, and filter papers.[2]

  • Place in a wide-mouth jar labeled "Hazardous Waste - Solid Debris (Non-Halogenated)."

  • Bagging: If the powder is fine/dusty, double-bag in a sealed Ziploc before placing in the drum to prevent dust inhalation by waste handlers.

Scenario B: Liquid Waste (Mother Liquors/Solutions) [1]

  • Check Solvent:

    • If dissolved in DMSO, Methanol, Ethanol, or Ethyl Acetate: Non-Halogenated Organic Waste. [1]

    • If dissolved in DCM, Chloroform, or Chlorobenzene: Halogenated Organic Waste. [1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture was quenched with acid/base, neutralize before adding to the solvent carboy to prevent drum pressurization.

Phase 2: Containerization[1]
  • Container Type: HDPE (High-Density Polyethylene) or Amber Glass.[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling:

    • Must read "Hazardous Waste."

    • List all components (e.g., "Methanol 95%, [4-(Methoxymethyl)phenyl]methanesulfonamide <5%").[1]

    • Check hazard boxes: "Irritant," "Toxic."

Phase 3: Decontamination of Glassware

Due to the sulfonamide group's weak acidity, this compound is soluble in basic aqueous solutions.

  • Rinse: Rinse glassware with a small amount of acetone (dispose into Organic Waste).

  • Wash: Soak in a base bath (KOH/Isopropanol) or wash with Alconox (alkaline detergent). The high pH will deprotonate the sulfonamide, increasing water solubility and ensuring thorough removal.

  • Final Rinse: Water and acetone.

Visualized Workflows

Diagram 1: Disposal Decision Logic

This flowchart guides the researcher through the segregation process to prevent cross-contamination.

DisposalLogicStartWaste Generation:[4-(Methoxymethyl)phenyl]methanesulfonamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidStreamAStream A:Solid Hazardous WasteSolid->StreamASolventCheckIdentify Solvent MatrixLiquid->SolventCheckHaloContains Halogens?(DCM, CHCl3)SolventCheck->HaloStreamBStream B:Halogenated Organic WasteHalo->StreamBYesStreamCStream C:Non-Halogenated Organic WasteHalo->StreamCNo (MeOH, EtOAc, DMSO)LabelLabel & Cap ContainerStreamA->LabelStreamB->LabelStreamC->Label

Caption: Decision matrix for segregating [4-(Methoxymethyl)phenyl]methanesulfonamide waste streams based on physical state and solvent composition.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponseSpillSpill DetectedAssessAssess Volume & HazardSpill->AssessPPEDon PPE:Gloves, Goggles, Lab Coat(N95 if dusty)Assess->PPETypeSpill Type?PPE->TypeDrySpillDry PowderType->DrySpillWetSpillLiquid SolutionType->WetSpillActionDryAvoid Dust GenerationCover with wet paper towelScoop into bagDrySpill->ActionDryActionWetAbsorb with Vermiculiteor Chem-Sorb padsWetSpill->ActionWetCleanClean Surface withSoap/Water (Alkaline)ActionDry->CleanActionWet->CleanDisposalDispose as SolidHazardous WasteClean->Disposal

Caption: Emergency response workflow for dry and liquid spills, prioritizing dust containment and proper absorption.

Regulatory & Compliance Context

  • EPA RCRA Status: While this specific compound may not have a dedicated "P" or "U" list code, it falls under the "Characteristic" waste definition if ignitable (in solvent) or toxic. It is universally treated as unlisted hazardous waste requiring incineration.

  • Sewer Ban: Sulfonamides are bioactive antibiotics/antimicrobials. Releasing them into the water table contributes to antimicrobial resistance (AMR). Strict Zero-Discharge Policy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71633534, [4-(Methoxymethyl)phenyl]methanesulfonamide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

Personal Protective Equipment & Handling Guide: [4-(Methoxymethyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Response Safety Card

Immediate, essential data for laboratory personnel. Print and post near the work area.

Parameter Critical Data
Chemical Name [4-(Methoxymethyl)phenyl]methanesulfonamide
CAS Number 1481206-18-1
Molecular Formula C₉H₁₃NO₃S
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant (H315, H319) , STOT-SE (Respiratory Irritant H335) .[1][2][3] Potential Sulfonamide Sensitizer.
Signal Word WARNING
Emergency Action Eyes: Rinse for 15 min. Skin: Wash with soap/water.[3][4][5][6][7][8] Inhalation: Move to fresh air.
Storage 2–8°C (Refrigerate), Desiccate. Hygroscopic potential.

Part 2: Risk Assessment & Engineering Controls

The "Why" behind the safety protocols. Understanding the molecule dictates the protection.[1][2]

Structural Hazard Analysis (SAR)

As a Senior Application Scientist, I approach this molecule by analyzing its functional groups. The sulfonamide moiety (-SO₂NH₂) is the critical determinant here.[1][2]

  • Sensitization Risk: Sulfonamides are well-documented sensitizers.[1] While specific data for this analog may be sparse, the precautionary principle mandates treating it as a potential allergen. Repeated exposure via inhalation or skin contact could lead to hypersensitivity.

  • Solubility & Absorption: The methoxymethyl group increases lipophilicity compared to a bare sulfonamide. This facilitates easier penetration through the lipid bilayer of the skin, making dermal protection non-negotiable.

Engineering Controls (The First Line of Defense)

PPE is the last line of defense. Your primary barrier is the engineering control system.

  • Solid Handling: MUST be performed inside a certified Chemical Fume Hood or a Powder Weighing Station . The STOT-SE classification implies that dust inhalation will cause immediate respiratory tract irritation.[2]

  • Static Control: Organic sulfonamides can be electrostatically active. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (which defeats local exhaust ventilation).

Part 3: Personal Protective Equipment (PPE) Matrix

Differentiated protection based on the state of matter and solvent carrier.[1][2]

Glove Selection Logic

Note: There is no specific permeation data for CAS 1481206-18-1.[1][2] The following recommendations are based on chemical compatibility logic for the solute and common solvents.

Task Primary Glove (Inner) Secondary Glove (Outer) Rationale
Weighing (Dry Solid) Nitrile (0.11 mm / 4 mil) Not RequiredNitrile provides excellent protection against dry organic solids.[1][2] Change immediately if punctured.
Solution (in DMSO/DMF) Laminate (PE/EVOH) Nitrile (Disposable) CRITICAL: DMSO permeates standard nitrile in <5 mins, carrying the toxicant through the skin.[1] Laminate gloves (e.g., Ansell Barrier®) are required.
Solution (in Alcohols) Nitrile (Double Gloved) Nitrile (Disposable) Alcohols (MeOH, EtOH) degrade nitrile slowly.[1][2] Double gloving provides sufficient breakthrough time for minor splashes.
Body & Respiratory Protection[1][2][3][6][9]
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses due to the fine powder nature of the solid.

  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends can melt onto skin if a solvent fire occurs.

  • Respirator: Not required if working in a functioning fume hood. If weighing outside a hood (strongly discouraged), use an N95 or P100 particulate respirator .

Part 4: Operational Protocol: Safe Weighing & Solubilization

A self-validating workflow to minimize exposure.[1][2]

The "Double-Containment" Method

This protocol prevents contamination of the balance and the researcher.

  • Preparation: Place a secondary containment tray and a waste bag inside the fume hood.

  • Taring: Tare the vial with the cap on.

  • Transfer: Open the stock container only inside the hood. Use a disposable antistatic spatula.

  • Closing: Cap the vial before removing it from the hood to check the weight.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before taking it to the bench.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling spills versus standard operations.

SafetyWorkflow Start START: Handling [4-(Methoxymethyl)phenyl] methanesulfonamide CheckState Check State of Matter Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (DMSO/DMF) CheckState->Liquid HoodCheck Is Fume Hood Operational? Solid->HoodCheck PPE_Solid Don PPE: Nitrile Gloves + Lab Coat + Goggles HoodCheck->PPE_Solid Yes Stop STOP: Contact EHS HoodCheck->Stop No (STOP WORK) Weighing Weigh using Static Control PPE_Solid->Weighing Waste Dispose: Solid Toxic Waste Stream Weighing->Waste PPE_Liquid Don PPE: Laminate/Barrier Gloves Liquid->PPE_Liquid Dissolve Dissolve & Cap Tightly PPE_Liquid->Dissolve Dissolve->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on the physical state of the chemical.[1][2]

Part 5: Emergency & Disposal Procedures

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves and an N95 respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation).

  • Clean: Scoop up the material using the towel. Wipe the area three times with soap and water.

  • Dispose: Place all materials in a sealed hazardous waste bag labeled "Toxic Solid."

Waste Disposal[1][2][4][5][10]
  • Do NOT dispose of down the drain.

  • Solid Waste: Label as "Hazardous Waste - Solid - Sulfonamide Derivative."[1][2]

  • Liquid Waste: Segregate based on solvent (e.g., "Halogenated" vs "Non-Halogenated").

References

  • ChemSrc. (2025). [4-(Methoxymethyl)phenyl]methanesulfonamide CAS#:1481206-18-1 MSDS & Properties. Retrieved from [Link][1][2]

  • PubChem. (2024).[9] Compound Summary: N-methoxy-N-(4-phenylphenyl)methanesulfonamide (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.